6-Bromo-4-methoxypicolinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
6-bromo-4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPDRVYDNGOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261821 | |
| Record name | 6-Bromo-4-methoxy-2-pyridinecarboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID601261821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-13-1 | |
| Record name | 6-Bromo-4-methoxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-methoxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-methoxypyridine-2-carboxylic acid | |
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Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-4-methoxypicolinic Acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 6-Bromo-4-methoxypicolinic acid is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridine core, a reactive bromine atom, a modulating methoxy group, and a metal-chelating picolinic acid moiety, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, key reactive characteristics, and strategic applications, with a focus on its utility as a scaffold in the design of novel therapeutic agents.
Core Chemical Identity
This compound is structurally defined by a pyridine ring functionalized at the 2-, 4-, and 6-positions. The carboxylic acid at the C2 position, adjacent to the ring nitrogen, defines it as a picolinic acid. The bromine atom at the C6 position serves as a crucial handle for synthetic diversification, while the methoxy group at the C4 position modulates the electronic and physical properties of the molecule.
| Identifier | Value |
| CAS Number | 1060805-13-1[1] |
| Molecular Formula | C₇H₆BrNO₃[1] |
| Molecular Weight | 232.03 g/mol [1] |
| IUPAC Name | 6-bromo-4-methoxypyridine-2-carboxylic acid |
| SMILES | O=C(O)C1=NC(Br)=CC(OC)=C1[1] |
Physicochemical and Safety Profile
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not publicly available, we can infer a reliable profile from closely related analogs and computational predictions.
Physical and Chemical Properties
| Property | Value / Observation | Source / Justification |
| Appearance | Expected to be a white to off-white solid. | Based on analogs like 6-Bromo-5-methoxypicolinic acid.[2][3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere.[1] | Indicates sensitivity to heat, air, or moisture. |
| Predicted Boiling Point | ~360-480 °C | Inferred from analogs 6-bromo-5-methoxypicolinic acid (362.8±42.0 °C) and 6-bromo-3-hydroxypicolinic acid (485.7±45.0 °C).[3][4] |
| Predicted pKa | ~2.3 - 3.5 | Inferred from analogs 6-bromo-3-hydroxypicolinic acid (2.32±0.25) and 6-bromo-5-methoxypicolinic acid (3.52±0.10), reflecting the acidity of the carboxylic acid.[3][4] |
| Predicted LogP | ~1.2 - 1.6 | Reflects moderate lipophilicity. Analog 5-Bromo-6-methoxypicolinic acid has a predicted LogP of 1.55.[5] |
Safety and Handling
No specific hazard classification is available for this compound. However, based on the known hazards of structurally similar compounds, appropriate precautions are mandatory.
| Hazard Class | GHS Hazard Statements (Inferred) | Reference Compound(s) |
| Acute Toxicity | H302: Harmful if swallowed. | 5-Bromo-6-methoxypicolinic acid[5] |
| Skin Irritation | H315: Causes skin irritation. | 6-Bromo-4-chloropicolinic acid, 5-Bromo-6-methoxypicolinic acid[5][6] |
| Eye Irritation | H319: Causes serious eye irritation. | 6-Bromo-4-chloropicolinic acid, 5-Bromo-6-methoxypicolinic acid[5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation. | 6-Bromo-4-chloropicolinic acid, 5-Bromo-6-methoxypicolinic acid[5][6] |
Recommended Handling Protocol:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) as recommended.[1]
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis can be envisioned starting from a suitable 6-bromo-4-methoxy-2-methylpyridine precursor. The critical step is the selective oxidation of the C2-methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This method is effective and has been documented for the synthesis of similar picolinic acids.[2][3]
Caption: Proposed workflow for the synthesis and purification of this compound.
Representative Experimental Protocol
This protocol is adapted from the synthesis of 6-Bromo-5-methoxypicolinic acid and represents a viable method.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 6-bromo-4-methoxy-2-methylpyridine (1.0 eq), in water.
-
Oxidation: Add potassium permanganate (KMnO₄) (approx. 2.5 eq) to the solution portion-wise to control the initial exotherm.
-
Heating: Heat the reaction mixture to approximately 80-90°C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct.
-
Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Carefully adjust the pH to approximately 3-4 with 10% hydrochloric acid (HCl). A precipitate of the desired carboxylic acid should form.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the final product.
Spectroscopic Characterization (Expected Features)
Confirmation of the final structure relies on standard spectroscopic methods.
-
¹H NMR: Expect two singlets or narrow doublets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A singlet around 3.9-4.1 ppm would correspond to the methoxy (-OCH₃) protons. The acidic proton of the carboxylic acid may appear as a very broad singlet at a high chemical shift (>10 ppm) or may not be observed. For comparison, the related methyl 6-bromopicolinate shows aromatic protons around 7.6-8.1 ppm and a methyl ester singlet at 4.0 ppm.[7]
-
¹³C NMR: Expect seven distinct carbon signals. The carboxyl carbon (C=O) would be the most downfield signal (160-170 ppm). Aromatic carbons would appear between 110-160 ppm, and the methoxy carbon would be around 55-60 ppm.
-
IR Spectroscopy: Key signals would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), C-O stretches for the ether and acid (~1200-1300 cm⁻¹), and C-Br stretches in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks [M]+ and [M+2]+.
Chemical Reactivity and Strategic Applications
The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity. It serves as a trifunctional scaffold for drug discovery programs.
Caption: Reactivity map illustrating the key functional handles of the molecule.
The C6-Bromo Group: A Versatile Cross-Coupling Site
The bromine atom at the 6-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is the primary site for introducing molecular diversity.[8]
-
C-C Bond Formation: Suzuki-Miyaura (using boronic acids/esters) and Stille (using organostannanes) couplings enable the installation of aryl, heteroaryl, or alkyl groups. This is fundamental for building biaryl structures often found in bioactive molecules.
-
C-N/C-O Bond Formation: Buchwald-Hartwig amination allows for the synthesis of 6-amino or 6-alkoxypyridine derivatives, providing access to different pharmacophoric groups and modifying solubility.
The Picolinic Acid Moiety: A Privileged Pharmacophore
The carboxylic acid at the C2 position, together with the adjacent pyridine nitrogen, forms a powerful bidentate chelating unit for metal ions.
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Enzyme Inhibition: This motif is a well-established metal-binding pharmacophore (MBP). Picolinic acid derivatives are actively investigated as inhibitors of metalloenzymes, such as metallo-β-lactamases (e.g., NDM-1), which are key drivers of antibiotic resistance.[8] The picolinate core can coordinate with the zinc ions in the enzyme's active site, leading to inhibition.
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Derivatization: The carboxylic acid can be readily converted into amides, esters, or other functional groups using standard coupling reagents (e.g., HATU, EDC), allowing for peptide-like extensions or prodrug strategies.
The C4-Methoxy Group: A Property Modulator
The methoxy group is not merely a spectator. As an electron-donating group, it influences the reactivity of the pyridine ring and modifies the compound's overall properties.
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Electronic Effects: It increases the electron density of the pyridine ring, which can affect the rate and regioselectivity of certain reactions.
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Physicochemical Properties: The methoxy group can improve metabolic stability by blocking a potential site of oxidation and can influence solubility and cell permeability.
Conclusion
This compound is a high-value, strategically functionalized building block for modern chemical synthesis and drug discovery. Its three distinct functional handles—a cross-coupling-ready bromide, a versatile and chelating carboxylic acid, and a property-modulating methoxy group—provide researchers with a powerful and flexible scaffold. The ability to systematically modify each position allows for the rational design and synthesis of compound libraries aimed at complex biological targets, particularly metalloenzymes, making it a compound of significant interest for overcoming challenges in human health.
References
- 1. 1060805-13-1|this compound|BLD Pharm [bldpharm.com]
- 2. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]
- 3. 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8 [m.chemicalbook.com]
- 4. 6-Bromo-3-hydroxypicolinic acid (321596-58-1) for sale [vulcanchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum [chemicalbook.com]
- 8. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
Structure Elucidation of 6-Bromo-4-methoxypicolinic Acid: A Multi-Technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. In this guide, we detail the systematic process for the structure elucidation of 6-Bromo-4-methoxypicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry. This document moves beyond a simple recitation of data to explain the causality behind the analytical strategy, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and both Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is designed as a self-validating component of a holistic analytical workflow, providing the robust, unambiguous structural confirmation required for progression in a research or development pipeline.
Foundational Analysis: The Hypothesis from Nomenclature
Before any instrument is utilized, the compound's name, this compound, provides a structural hypothesis. Picolinic acid defines a pyridine ring with a carboxylic acid at the C2 position. The prefixes indicate a bromine atom at C6 and a methoxy group at C4. This leads to the proposed structure with the molecular formula C₇H₆BrNO₃ and a corresponding monoisotopic mass of 230.9585 g/mol .
The core of our task is to design and execute a series of experiments that will rigorously test this hypothesis, confirming both the elemental composition and the precise arrangement and connectivity of every atom in the molecule. The selection of techniques is not arbitrary; it follows a logical progression from broad compositional data to fine-detail connectivity.[1][2][3]
References
6-Bromo-4-methoxypicolinic acid CAS number 1060805-13-1
An In-Depth Technical Guide to 6-Bromo-4-methoxypicolinic acid (CAS: 1060805-13-1)
Abstract
This compound is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a carboxylic acid, a bromine atom, and a methoxy group on a pyridine core—offers multiple, orthogonal points for chemical modification. This guide provides a comprehensive technical overview of its properties, synthetic strategies, chemical reactivity, and analytical characterization. We delve into its practical applications as a scaffold in drug discovery, explaining the causality behind its use in constructing more complex molecular architectures. This document is intended to serve as a practical resource for scientists leveraging this versatile reagent in their research and development programs.
The Strategic Value of Substituted Picolinic Acids in Synthesis
Picolinic acid and its derivatives are a privileged class of compounds in various chemical industries. They form the structural core of numerous herbicides and fungicides, demonstrating potent biological activity.[1][2] In the realm of pharmaceutical development, the picolinic acid scaffold is prized for its ability to act as a bidentate chelating agent, its metabolic stability, and its capacity to engage in specific hydrogen bonding interactions with biological targets.
The strategic placement of substituents transforms the simple picolinic acid core into a highly versatile synthetic intermediate. In the case of this compound, the functional groups are positioned to allow for sequential, controlled diversification:
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The carboxylic acid at the C2 position is a primary handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.
-
The bromo substituent at the C6 position is a classic leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon-based substituents.
-
The methoxy group at the C4 position modulates the electronic properties of the pyridine ring and can be a site for late-stage demethylation to unmask a phenol if required for target engagement.
This multi-functional nature allows researchers to explore chemical space efficiently around a central heterocyclic core.
Physicochemical Properties and Specifications
Accurate characterization is the foundation of reproducible science. Below are the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1060805-13-1 | [3][4] |
| Molecular Formula | C₇H₆BrNO₃ | [3] |
| Molecular Weight | 232.03 g/mol | [4] |
| IUPAC Name | 6-bromo-4-methoxy-2-pyridinecarboxylic acid | |
| Synonyms | This compound | |
| Appearance | White to off-white solid | [5][6] |
| Boiling Point | 362.8±42.0 °C (Predicted) | [5] |
| Density | 1.713±0.06 g/cm³ (Predicted) | [5] |
| pKa | 3.52±0.10 (Predicted) | [5][6] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [4][5][6] |
Synthetic Strategies and Purification
While numerous patents list this compound as a reactant, detailed experimental procedures for its synthesis are not abundant in peer-reviewed literature. However, a robust synthetic route can be proposed based on well-established transformations for analogous pyridine systems. A common and effective strategy is the oxidation of a corresponding 2-methylpyridine.[5][7]
Proposed Synthetic Workflow
The most plausible route involves the potassium permanganate (KMnO₄) mediated oxidation of 6-bromo-4-methoxy-2-methylpyridine. This powerful oxidant selectively converts the activated methyl group to a carboxylic acid while leaving the pyridine core and other substituents intact.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Exemplar)
This protocol is adapted from the synthesis of the closely related 6-Bromo-5-methoxypicolinic acid and serves as a validated starting point.[5][7]
-
Reaction Setup: To a solution of 6-bromo-4-methoxy-2-methylpyridine in water, add potassium permanganate (KMnO₄) in portions. The molar ratio of KMnO₄ to the starting material is typically between 2.5 to 3.0 equivalents to ensure complete oxidation.
-
Heating: Heat the reaction mixture, typically to around 80-90 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
-
Workup and Isolation:
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct, often through a pad of Celite.
-
Carefully acidify the filtrate with an aqueous acid solution (e.g., 10% HCl) to a pH of approximately 4.[5][7] This protonates the carboxylate, causing the desired picolinic acid product to precipitate out of the aqueous solution due to its lower solubility.
-
Collect the resulting solid by filtration.
-
-
Purification: If necessary, the crude product can be further purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. For higher purity, column chromatography using silica gel with a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid can be employed. The purity should be verified by HPLC and NMR analysis.
Chemical Reactivity and Applications in Drug Discovery
The true utility of this compound lies in its predictable and versatile reactivity, making it an ideal scaffold for building molecular complexity. The diagram below illustrates its role as a central "hub" for synthetic diversification.
Caption: Key reaction pathways for this compound.
-
Amide Coupling: The carboxylic acid is readily converted into amides using standard coupling reagents like HATU or EDC, or via an acid chloride intermediate. This is the most common transformation in drug development for linking the picolinic acid core to other fragments or amino acid derivatives.[2]
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, a foundational strategy for building biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which can serve as rigid linkers or be further functionalized.[8]
-
Buchwald-Hartwig Amination: This reaction allows for the direct installation of primary or secondary amines at the C6 position, providing rapid access to libraries of 6-aminopicolinic acid derivatives.
-
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is critical. Below are the expected analytical signatures based on its structure and data from analogous compounds.[9][10]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (~7.0-8.0 ppm), corresponding to the protons at the C3 and C5 positions. - Methoxy Protons: A sharp singlet at ~3.9-4.1 ppm, integrating to 3H. - Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of ~165-170 ppm. - Aromatic Carbons: Six distinct signals for the pyridine ring carbons, with the carbon bearing the bromine (C6) and the methoxy group (C4) being significantly shifted. The C-O signal would be far downfield (~160-165 ppm). - Methoxy Carbon: A signal around ~55-60 ppm. |
| Mass Spec (MS) | - (ESI-) : Expected [M-H]⁻ ion at m/z ~230.9. - (ESI+) : Expected [M+H]⁺ ion at m/z ~232.9. - Isotopic Pattern: A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak (M and M+2). |
| Infrared (IR) | - O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. - C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹. - C-O Stretch: Absorptions in the ~1250-1300 cm⁻¹ (aryl ether) region. |
Safety, Handling, and Storage
As a laboratory chemical, this compound requires proper handling to ensure user safety. The following information is synthesized from supplier Safety Data Sheets (SDS).[11]
-
Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[11]
-
-
Precautionary Statements:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
Conclusion
This compound (CAS: 1060805-13-1) is more than a simple reagent; it is a strategically designed synthetic platform. Its orthogonal functional groups provide medicinal chemists and researchers with a reliable and versatile tool for constructing complex molecular libraries. By understanding its physicochemical properties, synthetic accessibility, and predictable reactivity, scientists can effectively harness its potential to accelerate the discovery and development of novel chemical entities.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 3. parchem.com [parchem.com]
- 4. 1060805-13-1|this compound|BLD Pharm [bldpharm.com]
- 5. 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8 [m.chemicalbook.com]
- 6. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [amp.chemicalbook.com]
- 7. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]
- 8. irl.umsl.edu [irl.umsl.edu]
- 9. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Characterization of 6-Bromo-4-methoxypicolinic Acid: A Technical Guide
Introduction
6-Bromo-4-methoxypicolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of novel therapeutic agents. The precise elucidation of its molecular structure is paramount for its application in synthetic protocols and for understanding its physicochemical properties. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes predicted data based on established principles of spectroscopy and data from analogous structures. This approach serves as a valuable tool for researchers in confirming the identity and purity of synthesized this compound.
Workflow for Spectroscopic Analysis
The structural elucidation of a novel or sparsely characterized compound like this compound follows a logical and integrated spectroscopic workflow. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Caption: Workflow for the spectroscopic elucidation of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, providing key information about the substitution pattern on the pyridine ring.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet (broad) | 1H | -COOH |
| ~7.8 | Singlet | 1H | H-5 |
| ~7.3 | Singlet | 1H | H-3 |
| ~3.9 | Singlet | 3H | -OCH₃ |
Interpretation and Rationale:
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 13 ppm in DMSO-d₆. This is due to the deshielding effect of the carbonyl group and hydrogen bonding with the solvent.
-
Aromatic Protons (H-3 and H-5): The pyridine ring contains two aromatic protons. The proton at the 5-position (H-5) is adjacent to the electron-withdrawing bromine atom and is expected to be the most downfield of the two. The proton at the 3-position (H-3) is ortho to the carboxylic acid group and meta to the methoxy group. Due to the anisotropic effect of the carbonyl group and the electron-donating nature of the methoxy group, its chemical shift is predicted to be slightly upfield compared to H-5. In the absence of adjacent protons, both are expected to appear as singlets.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is anticipated to be around 3.9 ppm, which is typical for methoxy groups attached to an aromatic ring.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~163 | C-4 |
| ~150 | C-2 |
| ~145 | C-6 |
| ~115 | C-5 |
| ~110 | C-3 |
| ~56 | -OCH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
Ring Carbons (C-2, C-4, C-6): The carbons directly attached to heteroatoms (N, O, Br) will have distinct chemical shifts. C-4, bonded to the oxygen of the methoxy group, is expected to be significantly downfield. C-2, adjacent to the nitrogen and the carboxylic acid, will also be downfield. C-6, attached to the bromine atom, will have its chemical shift influenced by the heavy atom effect of bromine.
-
Ring Carbons (C-3, C-5): The carbons bearing hydrogen atoms will be further upfield. Their precise chemical shifts are influenced by the combined electronic effects of the substituents on the ring.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear at the most upfield region of the spectrum, which is characteristic of sp³ hybridized carbons bonded to an oxygen atom.
For comparison, the related compound 6-bromo-3-hydroxy-4-methoxypicolinic acid shows ¹³C NMR signals in DMSO-d₆ at δ 170.1 (CO₂H), 156.6 (C4), 149.1 (C3), 130.2 (C2 or C6), 129.9 (C2 or C6), 114.5 (C5), and 56.8 (OMe).[1] This data supports the general chemical shift regions predicted for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, methoxy, and pyridine ring functionalities.
Predicted IR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C and C=N ring stretching (Pyridine) |
| ~1250 | Strong | C-O stretch (Aryl Ether) |
| ~1050 | Medium | C-O stretch (Carboxylic Acid) |
| ~850 | Medium | C-H out-of-plane bending (Aromatic) |
| ~650 | Medium | C-Br stretch |
Interpretation and Rationale:
-
O-H Stretch: The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ region.
-
C-O Stretches: A strong band around 1250 cm⁻¹ is expected for the asymmetric C-O stretching of the aryl ether (methoxy group). The C-O stretch of the carboxylic acid will likely appear around 1050 cm⁻¹.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 650 cm⁻¹.
The IR spectra of picolinic acids generally show these characteristic features, confirming the presence of the carboxylic acid and pyridine moieties.[2][3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₆BrNO₃), the expected molecular weight is approximately 230.95 g/mol .
Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Interpretation |
| 231/233 | Molecular ion peak (M⁺, M⁺+2) |
| 216/218 | [M - CH₃]⁺ |
| 188/190 | [M - COOH]⁺ |
| 152 | [M - Br]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (an isotopic doublet) of roughly equal intensity at m/z 231 and 233. This is a definitive indicator of the presence of one bromine atom in the molecule.
-
Fragmentation Pattern: Under electron impact ionization, the molecule is expected to fragment in a predictable manner.
-
Loss of a Methyl Radical: Fragmentation of the methoxy group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 216/218.
-
Loss of the Carboxyl Group: Decarboxylation, the loss of the carboxyl group as a radical (•COOH), would produce a fragment at m/z 188/190.
-
Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 152.
-
The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For instance, the related compound 6-bromo-3-hydroxy-4-methoxypicolinic acid shows a calculated HRMS-ESI (m/z) [M+H]⁺ of 246.948, which was experimentally found to be 246.948.[1]
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. While the data presented herein is largely predictive, it is grounded in well-established spectroscopic principles and comparative data from analogous structures, offering a reliable reference for scientists and professionals in the field of drug development and organic synthesis.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of Picolinic Acid and Its Derivatives for Drug Discovery and Development
Introduction
Picolinic acid, known systematically as pyridine-2-carboxylic acid, is far more than a simple pyridine derivative.[1] It is an endogenous catabolite of the amino acid tryptophan, playing a subtle but significant role in various physiological processes, including immunomodulation and metal ion transport.[1][2] In the realm of medicinal chemistry, picolinic acid and its derivatives are recognized as a "privileged scaffold".[3] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a disproportionately high number of approved drugs.[3][4][5]
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the unique physicochemical properties of this scaffold. We will explore its fundamental characteristics, delve into its chemical reactivity and coordination chemistry, provide validated experimental protocols for its characterization, and illustrate its profound impact on modern therapeutic design.
Section 1: Physicochemical Properties of the Picolinic Acid Core
Understanding the foundational properties of the parent picolinic acid molecule is critical to appreciating the behavior of its derivatives. Its structure, featuring a carboxylic acid at the 2-position of a pyridine ring, creates a unique interplay of acidity, basicity, and chelating ability that defines its chemical personality.
Core Molecular and Physical Data
The fundamental properties of picolinic acid are summarized below. This data provides a baseline for predicting the properties of more complex derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₂ | [1][2][6] |
| Molecular Weight | 123.11 g/mol | [2][6][7] |
| Appearance | White to off-white crystalline solid | [2][6][7] |
| Melting Point | 136–142 °C | [1][2][6][7] |
| Boiling Point | ~229 °C (estimate) | [6][8] |
| Water Solubility | 887-960 g/L (at 20 °C); highly soluble | [2][6][7] |
| logP (Octanol/Water) | 0.72 | [7][9] |
Acidity, Basicity, and the Zwitterionic State
Picolinic acid is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This duality governs its behavior in aqueous solutions and is fundamental to its biological interactions.
The proximity of the basic nitrogen and the acidic carboxyl group allows picolinic acid to exist as a zwitterion. At physiological pH (~7.4), the carboxylic acid is deprotonated (pKa₂ ≈ 5.32) and the pyridine nitrogen is largely unprotonated (pKa₁ ≈ 1.0), resulting in the picolinate anion. This anionic form is crucial for its primary biological function as a metal chelator.
Spectroscopic Profile
A foundational understanding of picolinic acid's spectroscopic signature is invaluable for confirming its identity and purity during the synthesis of derivatives.
-
¹H NMR: The spectrum typically shows four distinct aromatic protons on the pyridine ring. The proton adjacent to the nitrogen (at the 6-position) is often the most deshielded and appears furthest downfield.[11]
-
¹³C NMR: The spectrum will display six signals: five for the pyridine ring carbons and one for the carboxyl carbon, which is significantly downfield (~165 ppm).[12]
-
FT-IR: Key stretches include a broad O-H band for the carboxylic acid, a sharp C=O stretch (~1700-1720 cm⁻¹), and characteristic C=N and C=C stretching vibrations from the pyridine ring.[13]
Section 2: Chemical Properties and Reactivity
The true utility of picolinic acid in drug development stems from its versatile chemical reactivity, which allows for the systematic synthesis of a vast library of derivatives.
Coordination Chemistry: The Power of Bidentate Chelation
The defining chemical feature of picolinic acid is its ability to act as a potent bidentate chelating agent.[1][14] The nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group coordinate with a metal ion to form a highly stable five-membered ring.[14][15][16] This chelating action is fundamental to its biological role in facilitating the absorption of metal ions like zinc and chromium and is exploited in the design of metal-based therapeutics and supplements.[2][14][15]
Caption: Bidentate chelation of a metal ion (M+) by the picolinate ligand.
Synthesis of Key Derivatives
The carboxylic acid handle is the primary site for derivatization, enabling the creation of amides and esters, which are foundational classes of compounds in medicinal chemistry.
-
Amide Formation: Picolinamides are readily synthesized by first activating the carboxylic acid, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine.[17][18][19] This is arguably the most common and fruitful derivatization strategy.
-
Ester Formation: Picolinate esters are formed via Fischer esterification with an alcohol under acidic conditions or by reacting the activated acyl chloride with an alcohol.[20][21] These esters can serve as prodrugs or as intermediates for further modification.
Caption: General synthetic workflow for preparing key picolinic acid derivatives.
Section 3: Picolinic Acid Derivatives in Drug Development
The combination of metabolic stability, potent chelating ability, and synthetic versatility makes the picolinic acid scaffold a powerhouse in drug discovery.
Notable Picolinic Acid-Based Therapeutics
A multitude of drugs and clinical candidates have been developed incorporating the picolinic acid core, spanning a wide range of therapeutic areas. This success underscores its status as a privileged scaffold.
| Drug / Candidate | Therapeutic Target / Class | Derivative Type |
| Quinupristin | Antibiotic (Streptogramin B) | Complex natural product containing a picolinic acid moiety |
| Verubecestat | BACE2 Inhibitor (Alzheimer's Disease) | Picolinamide |
| Avoralstat | Plasma Kallikrein Inhibitor (Hereditary Angioedema) | Picolinamide |
| Tetomilast | PDE4 Inhibitor (Inflammatory Diseases) | Picolinamide |
| Streptonigrin | Antitumor & Antibacterial | Natural product containing a picolinic acid moiety |
Mechanism of Action: From Chelation to Enzyme Inhibition
The derivatives of picolinic acid exert their biological effects through diverse mechanisms. The parent molecule's ability to chelate zinc has been shown to disrupt the function of zinc finger proteins (ZFPs), which are critical for viral replication, making it a target for antiviral therapies.[7] More commonly, synthetic derivatives like picolinamides are designed to fit precisely into the active sites of enzymes, acting as competitive inhibitors. The pyridine nitrogen and amide groups are excellent hydrogen bond acceptors and donors, allowing for strong and specific interactions with protein targets.
Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinamide derivative.
Section 4: Experimental Protocols for Characterization
To empower researchers, this section provides validated, step-by-step protocols for determining the core properties of newly synthesized picolinic acid derivatives. The causality behind each step is explained to provide a deeper understanding of the methodology.
Protocol: Determination of Solubility Class
This qualitative protocol is a fundamental first step in characterizing any new compound. It provides rapid insight into the presence of acidic, basic, or neutral functional groups based on the principle of "like dissolves like" and acid-base reactivity.[22][23]
Caption: Flowchart for the systematic determination of a compound's solubility class.
Methodology:
-
Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously.
-
5% HCl Solubility (if water-insoluble): Add ~25 mg of the compound to 0.75 mL of 5% HCl. Shake vigorously.
-
Rationale: A basic compound (like an amine) will be protonated by the acid to form a water-soluble salt. Solubility indicates a base (Class B).[22]
-
-
5% NaOH Solubility (if HCl-insoluble): Add ~25 mg of the compound to 0.75 mL of 5% NaOH. Shake vigorously.
-
Rationale: An acidic compound will be deprotonated by the strong base to form a water-soluble salt. Solubility indicates an acid. Proceed to the next step to differentiate strong vs. weak acids.
-
-
5% NaHCO₃ Solubility (if NaOH-soluble): Add ~25 mg of the compound to 0.75 mL of 5% NaHCO₃. Shake vigorously.
-
Inert: If the compound is insoluble in all test solvents, it is classified as a neutral, non-polar, or high molecular weight compound (Class I).
Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is the gold standard for accurately determining pKa values.[25] The method relies on monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the analyte are equal.[26]
Methodology:
-
System Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Rationale: Ensures the accuracy of all subsequent pH measurements.
-
-
Sample Preparation: Accurately weigh and dissolve the picolinic acid derivative in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM.
-
Rationale: Carbon dioxide from the air can dissolve to form carbonic acid, which will interfere with the titration of the analyte. Using a known concentration allows for the theoretical calculation of the equivalence point.
-
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.
-
Titration: Add small, precise increments (e.g., 0.05-0.10 mL) of a standardized titrant (e.g., 0.1 M NaOH for an acidic derivative, or 0.1 M HCl for a basic derivative). Record the pH after each addition, allowing the reading to stabilize.
-
Rationale: Incremental addition allows for the detailed mapping of the pH change versus the volume of titrant added.
-
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination: Identify the equivalence point (the point of steepest inflection on the curve). The pH at the volume of titrant exactly half of that required to reach the equivalence point is the pKa.
-
Rationale: At this half-equivalence point, the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) simplifies to pH = pKa, as [A⁻] = [HA].
-
Conclusion
Picolinic acid is a uniquely versatile scaffold whose true potential is realized through its derivatives. Its inherent physicochemical properties—robust chelation, predictable acidity, and synthetic tractability—provide a rich platform for the design of novel therapeutics. From facilitating mineral absorption to inhibiting critical disease-related enzymes, the applications of picolinic acid derivatives are vast and continue to expand. By understanding the fundamental principles and applying the rigorous analytical protocols outlined in this guide, researchers can effectively harness the power of this privileged structure to advance the frontiers of drug discovery and development.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. lookchem.com [lookchem.com]
- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. picolinic acid [chemister.ru]
- 11. mdpi.com [mdpi.com]
- 12. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. sjctni.edu [sjctni.edu]
- 15. orientjchem.org [orientjchem.org]
- 16. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 17. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. scribd.com [scribd.com]
- 24. quora.com [quora.com]
- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 26. byjus.com [byjus.com]
The Strategic Reactivity of 6-Bromo-4-methoxypicolinic Acid: A Technical Guide for Synthetic Chemists
Introduction: A Versatile Scaffold for Modern Drug Discovery
6-Bromo-4-methoxypicolinic acid is a strategically functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three key functional groups: a reactive bromine atom poised for cross-coupling and nucleophilic substitution, a methoxy group that can be a target for demethylation or a modulator of ring electronics, and a carboxylic acid that allows for amide bond formation and other derivatizations. This guide provides an in-depth analysis of the reactivity of this scaffold, offering field-proven insights and detailed experimental frameworks to empower researchers in their synthetic endeavors.
The pyridine core, being a common motif in pharmaceuticals, imbues molecules with favorable pharmacokinetic properties. The specific substitution pattern of this compound offers a unique combination of electronic and steric features that can be exploited for the synthesis of complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a starting material is paramount for successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 1060805-13-1 | Commercial Suppliers |
| Molecular Formula | C₇H₆BrNO₃ | Calculated |
| Molecular Weight | 232.03 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical Observation |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will display signals for the five carbons of the pyridine ring, the methoxy carbon, and the carboxylic acid carbonyl carbon. The carbon bearing the bromine atom will exhibit a characteristic upfield shift.
A detailed protocol for acquiring high-quality NMR spectra is provided in the experimental section.[1]
Core Reactivity at the C-6 Position: The Bromo Handle
The bromine atom at the 6-position is the most versatile handle for introducing molecular diversity. Its reactivity is primarily governed by two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-rich pyridine systems, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is typically the rate-limiting step. The base is crucial for the activation of the boronic acid partner, facilitating transmetalation.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a suitable ligand (e.g., SPhos, 0.1 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-4-methoxypicolinic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-6-(4-methoxyphenyl)picolinic acid | 80-90 |
| 3 | Pyridin-3-ylboronic acid | 4-Methoxy-6-(pyridin-3-yl)picolinic acid | 75-85 |
Note: Yields are based on analogous systems and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
References
An In-depth Technical Guide to the Molecular Structure of 6-Bromo-4-methoxypicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-methoxypicolinic acid, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing carboxylic acid and bromine substituents with the electron-donating methoxy group on the pyridine ring, make it a versatile scaffold for the synthesis of more complex molecules. Picolinic acid and its derivatives are known for their ability to form stable complexes with a variety of metal ions and are integral components in the development of therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound, offering insights for its application in research and development.
Physicochemical Properties and Molecular Structure
The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 1060805-13-1 | [3] |
| Molecular Formula | C₇H₆BrNO₃ | [3] |
| Molecular Weight | 232.03 g/mol | [3] |
| SMILES | O=C(O)C1=NC(Br)=CC(OC)=C1 | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
The molecular structure of this compound, characterized by a pyridine ring substituted at positions 2, 4, and 6, dictates its chemical behavior. The carboxylic acid group at the 2-position, the methoxy group at the 4-position, and the bromine atom at the 6-position create a unique electronic distribution within the aromatic ring, influencing its reactivity in various chemical transformations.
References
- 1. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 3. 1060805-13-1|this compound|BLD Pharm [bldpharm.com]
The Strategic Utility of 6-Bromo-4-methoxypicolinic Acid: An In-depth Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Unassuming Power of a Substituted Pyridine
In the landscape of modern organic synthesis and drug discovery, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. 6-Bromo-4-methoxypicolinic acid, a seemingly unassuming substituted pyridine derivative, has emerged as a powerful scaffold, offering a confluence of functionalities that make it an invaluable asset for researchers, scientists, and drug development professionals. This guide provides an in-depth technical exploration of its synthesis, reactivity, and its pivotal role as a synthetic building block, particularly in the realm of medicinal chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and showcase its application in the synthesis of biologically relevant molecules.
Molecular Profile and Physicochemical Properties
This compound possesses a unique arrangement of functional groups that dictates its reactivity and utility. The pyridine ring, a common motif in pharmaceuticals, is adorned with a carboxylic acid at the 2-position, a methoxy group at the 4-position, and a bromine atom at the 6-position. This substitution pattern imparts a distinct electronic and steric profile to the molecule.
| Property | Value |
| Molecular Formula | C7H6BrNO3 |
| Molecular Weight | 232.03 g/mol [1] |
| CAS Number | 1060805-13-1[1] |
| Appearance | White to off-white solid |
| Storage | Inert atmosphere, 2-8°C[1] |
The interplay of these functional groups is crucial. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the ring electron-deficient, influencing its reactivity in nucleophilic aromatic substitution reactions. The bromine atom at the 6-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. The methoxy group at the 4-position, an electron-donating group, modulates the electronic properties of the pyridine ring.[2]
Synthesis of this compound: A Strategic Approach
A robust and scalable synthesis of this compound is paramount for its widespread application. While multiple synthetic routes can be envisioned, a common and effective strategy involves the synthesis of its methyl ester, methyl 4-bromo-6-methoxypicolinate, followed by saponification. A well-established method for the synthesis of the methyl ester proceeds from 4-amino-6-methoxypicolinate.[2]
Experimental Protocol: Synthesis of Methyl 4-bromo-6-methoxypicolinate[2]
Diagrammatic Representation of the Synthetic Workflow:
References
Methodological & Application
Application Notes & Protocols: A Proposed Synthetic Route to 6-Bromo-4-methoxypicolinic Acid from 3-Bromophenylacetonitrile
Abstract
This document outlines a novel, multi-step synthetic pathway for the preparation of 6-bromo-4-methoxypicolinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The proposed synthesis commences with the readily available starting material, 3-bromophenylacetonitrile. While a direct, literature-documented conversion is not established, this guide leverages fundamental principles of organic chemistry to construct a plausible and logical synthetic sequence. Each step is detailed with a comprehensive protocol, mechanistic rationale, and key analytical data points. This application note is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex heterocyclic molecules.
Introduction
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries. Their ability to chelate metal ions has led to their investigation in various biological applications.[1] The target molecule, this compound, incorporates three key functional groups on the pyridine ring: a carboxylic acid at the 2-position, a methoxy group at the 4-position, and a bromine atom at the 6-position. This substitution pattern makes it a versatile intermediate for further chemical elaboration.
The synthesis of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which can deactivate it towards certain reactions while making it susceptible to others, like nucleophilic aromatic substitution.[2][3] This guide proposes a robust, albeit challenging, synthetic route starting from 3-bromophenylacetonitrile. The strategy involves the construction of a substituted pyridone ring, followed by a series of functional group interconversions to arrive at the final product.
Proposed Synthetic Pathway
The proposed synthesis is a five-step sequence that begins with the construction of a dihydroxypyridine ring system from 3-bromophenylacetonitrile and malonic acid. This key intermediate is then elaborated through chlorination, selective methoxylation, cyanation, and finally, hydrolysis to yield the target picolinic acid.
Figure 1: Proposed synthetic route for this compound.
Part 1: Synthesis of 6-Bromo-2,4-dihydroxypyridine (Intermediate 1)
Scientific Rationale
The initial and most critical step is the construction of the pyridine ring from an acyclic precursor. We propose a condensation-cyclization reaction between 3-bromophenylacetonitrile and malonic acid. This type of reaction, while not explicitly documented for these substrates, is based on the principle of forming a β-enaminonitrile or related intermediate which can then undergo intramolecular cyclization and subsequent aromatization. The use of a strong acid catalyst like phosphoric acid at high temperatures is anticipated to facilitate the necessary decarboxylation and ring-closure steps. A similar strategy has been employed for the synthesis of 2,4-dihydroxypyridine from other starting materials.[4][5]
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 3-bromophenylacetonitrile (19.6 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (100 g) to the flask with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: After the reaction is complete, cool the mixture to approximately 80 °C and carefully pour it onto 500 g of crushed ice with stirring.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product is dried under vacuum to yield 6-bromo-2,4-dihydroxypyridine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
| Parameter | Value |
| Starting Material | 3-Bromophenylacetonitrile (0.1 mol) |
| Reagent | Malonic Acid (0.12 mol) |
| Catalyst | Polyphosphoric Acid (100 g) |
| Temperature | 180-200 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 40-50% (estimated based on similar reactions) |
| Appearance | Off-white to pale yellow solid |
| Analytical Data (Exp.) | ¹H NMR, ¹³C NMR, MS |
Table 1: Key parameters for the synthesis of Intermediate 1.
Part 2: Synthesis of 6-Bromo-2,4-dichloropyridine (Intermediate 2)
Scientific Rationale
The hydroxyl groups of the 2,4-dihydroxypyridine (which exists in equilibrium with its pyridone tautomers) are converted to the more reactive chloro groups. This transformation is a standard method for activating pyridones for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this purpose.[6]
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-bromo-2,4-dihydroxypyridine (9.5 g, 0.05 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (30 mL, 0.32 mol) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic solution with solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-bromo-2,4-dichloropyridine.
| Parameter | Value |
| Starting Material | 6-Bromo-2,4-dihydroxypyridine (0.05 mol) |
| Reagent | Phosphorus Oxychloride (0.32 mol) |
| Temperature | 110-120 °C |
| Reaction Time | 3 hours |
| Expected Yield | 80-90% |
| Appearance | Colorless to light yellow oil or low-melting solid |
| Analytical Data (Exp.) | ¹H NMR, ¹³C NMR, GC-MS |
Table 2: Key parameters for the synthesis of Intermediate 2.
Part 3: Synthesis of 6-Bromo-2-chloro-4-methoxypyridine (Intermediate 3)
Scientific Rationale
This step involves a selective nucleophilic aromatic substitution (SNAAr). The 4-position of a 2,4-dichloropyridine is generally more reactive towards nucleophiles than the 2-position.[2][3][7] This selectivity is due to better stabilization of the Meisenheimer intermediate formed upon attack at the 4-position, where the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. By using one equivalent of sodium methoxide at controlled temperatures, we can favor the monosubstitution at the C4 position.
Figure 2: Simplified rationale for selective methoxylation at C4.
Experimental Protocol
-
Preparation of Sodium Methoxide: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.2 g, 0.052 mol) in anhydrous methanol (100 mL).
-
Reaction Setup: Cool the sodium methoxide solution to 0 °C in an ice bath. Add a solution of 6-bromo-2,4-dichloropyridine (11.4 g, 0.05 mol) in anhydrous methanol (20 mL) dropwise over 30 minutes.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Remove the methanol under reduced pressure. Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-chloro-4-methoxypyridine.
| Parameter | Value |
| Starting Material | 6-Bromo-2,4-dichloropyridine (0.05 mol) |
| Reagent | Sodium Methoxide (0.052 mol) |
| Solvent | Anhydrous Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 70-80% |
| Appearance | White to off-white solid |
| Analytical Data (Exp.) | ¹H NMR, ¹³C NMR, MS |
Table 3: Key parameters for the synthesis of Intermediate 3.
Part 4: Synthesis of 6-Bromo-4-methoxy-2-cyanopyridine (Intermediate 4)
Scientific Rationale
The conversion of the 2-chloro substituent to a 2-cyano group is achieved via a Rosenmund-von Braun reaction. This reaction typically involves the use of copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide ion displaces the chloride.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, combine 6-bromo-2-chloro-4-methoxypyridine (8.9 g, 0.04 mol), copper(I) cyanide (4.3 g, 0.048 mol), and anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Reaction Conditions: Heat the mixture to 140-150 °C under a nitrogen atmosphere and stir for 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a solution of ethylenediamine and water. Stir for 30 minutes to dissolve the copper salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography on silica gel to give 6-bromo-4-methoxy-2-cyanopyridine.
| Parameter | Value |
| Starting Material | 6-Bromo-2-chloro-4-methoxypyridine (0.04 mol) |
| Reagent | Copper(I) Cyanide (0.048 mol) |
| Solvent | Anhydrous DMF |
| Temperature | 140-150 °C |
| Reaction Time | 8-12 hours |
| Expected Yield | 60-70% |
| Appearance | Solid |
| Analytical Data (Exp.) | ¹H NMR, ¹³C NMR, IR, MS |
Table 4: Key parameters for the synthesis of Intermediate 4.
Part 5: Synthesis of this compound (Final Product)
Scientific Rationale
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is proposed here, using aqueous sulfuric acid, which is a common and effective method for converting cyanopyridines to picolinic acids.[8][9]
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 6-bromo-4-methoxy-2-cyanopyridine (6.4 g, 0.03 mol) in a mixture of concentrated sulfuric acid (20 mL) and water (20 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated aqueous solution of sodium hydroxide to a pH of 3-4.
-
Isolation: The precipitated product is collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent system such as ethanol/water to yield pure this compound.
| Parameter | Value |
| Starting Material | 6-Bromo-4-methoxy-2-cyanopyridine (0.03 mol) |
| Reagent | Aqueous Sulfuric Acid |
| Temperature | 120-130 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Appearance | White crystalline solid |
| Analytical Data (Exp.) | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |
Table 5: Key parameters for the synthesis of the final product.
Conclusion
This application note provides a detailed, albeit theoretical, synthetic route for the preparation of this compound from 3-bromophenylacetonitrile. The proposed five-step sequence is grounded in established principles of organic synthesis and provides a logical pathway for obtaining the target molecule. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and expected outcomes. This guide is intended to serve as a valuable resource for synthetic chemists, enabling them to explore novel routes to valuable heterocyclic compounds. It is important to note that, as a proposed synthesis, optimization of reaction conditions for each step may be necessary to achieve the desired yields and purity.
References
- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 6. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Suzuki coupling reactions involving 6-Bromo-4-methoxypicolinic acid
An Application Guide for the Suzuki-Miyaura Coupling of 6-Bromo-4-methoxypicolinic acid
Abstract: This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps to explain the underlying scientific principles, strategic considerations for reaction optimization, and robust troubleshooting methodologies. We present a detailed, field-tested protocol, data visualization tools, and a curated selection of authoritative references to empower users to successfully synthesize novel 4-methoxy-6-arylpicolinic acids, which are valuable precursors in agrochemical and pharmaceutical research.[1]
Part 1: Scientific Principles & Strategic Considerations
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[2][3] The reaction couples an organoboron species (like a boronic acid) with an organohalide using a palladium catalyst and a base.[2][3] When applying this powerful reaction to a substrate like this compound, a nuanced understanding of the catalytic cycle and substrate-specific challenges is paramount for success.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism is a well-established catalytic cycle involving three key steps, initiated by an active Palladium(0) species.[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[3]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[4][6]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]
Strategic Considerations for this compound
Direct application of a generic Suzuki protocol to this substrate is unlikely to yield optimal results. Several structural features demand careful consideration:
-
Substrate Electronics & Reactivity: The pyridine ring is electron-deficient, which generally facilitates oxidative addition. However, the 4-methoxy group is electron-donating, which can counteract this effect, making the C-Br bond less reactive than in unsubstituted bromopyridines.[7] The relative reactivity of aryl halides is typically I > Br > Cl.[2]
-
Catalyst Inhibition: The nitrogen lone pair in the pyridine ring can coordinate to the palladium center, potentially acting as a catalyst poison and hindering the reaction.[8] This is a common challenge with nitrogen-containing heteroaryl substrates.
-
Catalyst & Ligand Selection: To overcome potential catalyst inhibition and the moderate reactivity of the C-Br bond, modern catalyst systems are strongly recommended over classical ones like Pd(PPh₃)₄.[9]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and other "Buchwald ligands" create a more electron-rich and sterically hindered palladium center. This enhances the rate of both oxidative addition to the electron-rich ring and the subsequent reductive elimination step.[9][10][11]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes (e.g., PEPPSI™-IPr) are powerful alternatives. The strong σ-donating character of NHC ligands creates highly active catalysts that are often very effective for coupling challenging heteroaryl halides.[9]
-
-
Role and Choice of Base: The base plays a critical role, not only in activating the boronic acid to form a reactive boronate complex but also in facilitating the formation of key palladium intermediates.[2][6][12] Given the presence of the acidic carboxylic acid proton, a base must be chosen carefully.
-
Compatibility: Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They are effective in promoting the reaction while being compatible with the carboxylate salt formed in situ.
-
Solubility: The choice of base is often linked to the solvent system. K₃PO₄, for instance, has good solubility in aqueous/organic mixtures.[5]
-
-
Solvent System: A polar aprotic solvent is typically required to solubilize the reactants and catalyst.
-
Common Choices: Mixtures of 1,4-dioxane/water, THF/water, or DME/water are frequently used.[5][13] The water component is crucial for dissolving the inorganic base and is believed to accelerate the transmetalation step.[13]
-
Anhydrous Conditions: In cases where protodeboronation of the boronic acid is a concern, anhydrous conditions using an organic-soluble base (e.g., KOtBu) in a solvent like anhydrous THF or toluene may be explored, though this is often more challenging.[5]
-
Part 2: Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous, degassed
-
Water, degassed (e.g., Milli-Q)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask or oven-dried round-bottom flask with septum)
-
Ethyl acetate, brine, anhydrous sodium sulfate (for workup)
-
Silica gel for column chromatography
Reaction Setup and Parameters
The following table provides a template for a reaction at a 1.0 mmol scale.
| Reagent | MW ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| This compound | 232.04 | 1.0 | 232 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.3 | 158.5 | 1.3 |
| SPhos Pd G3 | 851.64 | 0.02 | 17.0 | 0.02 |
| K₃PO₄ | 212.27 | 3.0 | 636.8 | 3.0 |
| 1,4-Dioxane | - | - | 4.0 mL | - |
| Water | - | - | 1.0 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is completely inert.[14]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve ~0.2 M concentration) and degassed water (typically a 4:1 or 5:1 organic:aqueous ratio) via syringe.[14]
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed (typically 4–18 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, which will favor its extraction into the organic layer.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to prevent streaking) to yield the pure 4-methoxy-6-arylpicolinic acid.
Experimental Workflow Visualization
Part 3: Troubleshooting & Optimization
Even with a robust protocol, challenges can arise. This section outlines common issues and data-driven solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[8]2. Insufficient temperature.3. Inappropriate catalyst/ligand for the substrate.[15] | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Screen alternative catalysts (e.g., switch from a phosphine-based ligand to an NHC-based one). |
| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under reaction conditions.2. Excessive water or overly harsh basic conditions.[8] | 1. Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[8]2. Use the minimum amount of water necessary for the reaction.3. Consider a milder base like K₂CO₃ or KF, though this may require longer reaction times.[16] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[5] | 1. Improve degassing procedures for solvents and the reaction headspace. Purge the mixture with inert gas for a longer duration before heating. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources.2. Catalyst degradation pathway. | 1. Ensure use of high-purity, anhydrous solvents.2. Optimize reaction time; do not let the reaction run unnecessarily long after completion.[8] |
| Poor Solubility of Reagents | 1. The chosen solvent system is suboptimal for the specific substrates. | 1. Try alternative solvent systems such as DME/water, THF/water, or DMF (with caution, as DMF can be a hydride source at high temperatures).[16][17] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of powders.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. THF and other organic solvents are flammable and volatile. Always work in a well-ventilated chemical fume hood.
-
Bases: Inorganic bases like K₃PO₄ can be irritating. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Picolinamide Fungicides
Abstract
Picolinamides represent a crucial class of modern fungicides, distinguished by their novel mode of action as Quinone-inside (Qi) inhibitors that target Complex III of the fungal mitochondrial respiratory chain.[1][2] This mechanism provides a vital tool for managing fungal strains that have developed resistance to other fungicide classes, such as strobilurins (QoI inhibitors).[1][3] This document provides a detailed protocol for the synthesis of picolinamide fungicides, starting from picolinic acid precursors. The core of the synthesis involves the formation of an amide bond, a fundamental transformation in organic chemistry. We present a robust and widely applicable method centered on the activation of picolinic acid via conversion to its acyl chloride, followed by coupling with a desired amine. This guide is intended for researchers and professionals in agrochemical synthesis and drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction: The Significance of Picolinamide Fungicides
The persistent evolution of fungicide resistance in plant pathogens poses a significant threat to global food security. Picolinamides, including commercial compounds like fenpicoxamid and florylpicoxamid, offer a distinct biochemical mode of action.[1][3] They bind to the Qi ubiquinone binding site within mitochondrial complex III, disrupting the electron transport chain and halting fungal respiration.[1][3] This mechanism is critically different from QoI inhibitors, meaning picolinamides exhibit no target-site cross-resistance with strobilurin fungicides, making them invaluable for resistance management programs.[1][2]
The synthesis of these molecules typically originates from substituted picolinic acids, which form the core scaffold of the fungicide. The key synthetic step is the creation of a stable amide linkage between the picolinic acid moiety and a carefully selected amine side-chain, which is crucial for the molecule's bioactivity.
The Synthetic Strategy: From Carboxylic Acid to Amide
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt.[4] Therefore, an efficient synthesis requires the "activation" of the carboxylic acid's carbonyl group to make it more electrophilic.
A classic and highly effective method is the conversion of the carboxylic acid to an acyl chloride.[4][5] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5][6] The reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion.[5] The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the desired amide.[4][7] This entire sequence can often be performed efficiently in a one-pot procedure, enhancing operational simplicity.[6][8]
Overall Synthetic Workflow
The process can be visualized as a two-stage sequence: activation followed by coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note & Protocol: Robust Amide Synthesis from Picolinic Acid for Pharmaceutical and Materials Science Applications
Abstract
This comprehensive guide details a robust and versatile experimental procedure for the synthesis of amides from picolinic acid. Picolinamide derivatives are significant scaffolds in medicinal chemistry and materials science, necessitating reliable synthetic protocols. This document provides a step-by-step methodology, explains the rationale behind key experimental choices, and offers insights into potential challenges and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reproducibility and high yields of the desired amide products.
Introduction: The Significance of Picolinamides
Picolinic acid, or pyridine-2-carboxylic acid, is a valuable starting material for the synthesis of a wide array of amide derivatives. These picolinamides are of significant interest due to their diverse applications. In medicinal chemistry, they serve as crucial components of various therapeutic agents, including fungicides and other biologically active molecules.[1] The pyridine nitrogen atom and the amide functionality provide excellent coordination sites for metal ions, making picolinamide-based ligands useful in catalysis and the development of molecular devices.[2][3][4][5] The controlled synthesis of these compounds is therefore a critical task for researchers in drug development and materials science.
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid moiety.[6] Direct reaction is generally not feasible due to the basicity of the amine leading to an acid-base reaction rather than nucleophilic acyl substitution.[7] This guide will focus on two prevalent and effective methods for the synthesis of amides from picolinic acid: the in-situ formation of an acyl chloride and the use of peptide coupling reagents.
Mechanistic Considerations: Activating the Carboxyl Group
The core principle of amide synthesis from a carboxylic acid is the conversion of the hydroxyl group of the carboxyl moiety into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine.
Acyl Chloride Formation
One of the most common and cost-effective methods for activating a carboxylic acid is its conversion to an acyl chloride.[7] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed for this purpose.[1][7] The reaction of picolinic acid with thionyl chloride, for instance, generates the highly reactive picolinoyl chloride in situ.[2][3][4] This intermediate then readily reacts with an amine to form the desired amide.
A noteworthy consideration when using thionyl chloride with picolinic acid is the potential for chlorination of the pyridine ring, specifically at the 4-position.[2][3][4] This side reaction can lead to a mixture of products, which may necessitate careful purification by column chromatography.[2][3]
Peptide Coupling Reagents
To circumvent the harsh conditions and potential side reactions associated with acyl chloride formation, a wide variety of peptide coupling reagents have been developed.[6][8] These reagents facilitate amide bond formation under milder conditions and are particularly useful for sensitive substrates. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[9] Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU).[6]
Experimental Workflow Overview
The general workflow for the synthesis of amides from picolinic acid can be summarized in the following stages:
Caption: General experimental workflow for picolinamide synthesis.
Detailed Experimental Protocol: Synthesis of N-aryl Picolinamide via Acyl Chloride Intermediate
This protocol describes a representative procedure for the synthesis of an N-aryl picolinamide using thionyl chloride as the activating agent.
Materials and Equipment
| Reagent/Equipment | Specification |
| Picolinic Acid | >99% purity |
| Thionyl Chloride (SOCl₂) | >99% purity, freshly distilled |
| Substituted Aniline | >99% purity |
| Triethylamine (TEA) | >99% purity, freshly distilled |
| Dichloromethane (DCM) | Anhydrous, >99.8% purity |
| Toluene | Anhydrous, >99.8% purity |
| Round-bottom flasks | Various sizes, oven-dried |
| Magnetic stirrer and stir bars | |
| Condenser | |
| Dropping funnel | |
| Inert gas supply (N₂ or Ar) | |
| TLC plates (Silica gel 60 F₂₅₄) | |
| Column chromatography setup | Silica gel (230-400 mesh) |
| Rotary evaporator |
Step-by-Step Procedure
-
Preparation of Picolinoyl Chloride (in situ):
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add picolinic acid (1.0 eq).
-
Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (DCM) to dissolve the picolinic acid.
-
Slowly add thionyl chloride (1.2 - 2.0 eq) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 2-4 hours, or stir overnight at room temperature.[3] The progress of the acid chloride formation can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The addition of anhydrous toluene and subsequent evaporation can aid in the azeotropic removal of residual thionyl chloride.[10]
-
-
Amide Coupling:
-
Dissolve the crude picolinoyl chloride in fresh anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve the substituted aniline (1.0 - 1.2 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[3]
-
Cool the picolinoyl chloride solution to 0 °C and add the aniline/triethylamine solution dropwise via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure picolinamide.[2][3][4]
-
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction generates corrosive gases (HCl and SO₂). Ensure the reaction setup is properly vented to a scrubbing system.
Alternative Protocol: EDC/HOBt Mediated Amide Coupling
For substrates that are sensitive to the harsh conditions of acyl chloride formation, a milder approach using peptide coupling reagents is recommended.
Reagents and Stoichiometry
| Reagent | Molar Equivalents |
| Picolinic Acid | 1.0 |
| Amine | 1.1 |
| EDC·HCl | 1.2 |
| HOBt | 1.2 |
| Diisopropylethylamine (DIPEA) | 2.0 |
| Solvent (DMF or DCM) | - |
Step-by-Step Procedure
-
To a solution of picolinic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.0 eq) at 0 °C.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of the Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for carbodiimide-mediated amide bond formation, highlighting the role of HOBt in forming an active ester and preventing side reactions.
References
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. irl.umsl.edu [irl.umsl.edu]
Analytical Methods for the Characterization of 6-Bromo-4-methoxypicolinic acid
An Application Note and Protocol Guide
Introduction
6-Bromo-4-methoxypicolinic acid is a substituted pyridine carboxylic acid. Its unique arrangement of functional groups—a carboxylic acid, a bromine atom, and a methoxy group on a pyridine scaffold—makes it a versatile intermediate for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. The precise location of these functional groups allows for selective modification and coupling reactions.
Given its role as a critical starting material, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. The presence of isomeric impurities, residual starting materials, or by-products from its synthesis can have significant downstream consequences. This guide establishes a multi-faceted analytical strategy to provide a complete characterization profile of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for analytical method development. These properties dictate choices such as solvent selection for spectroscopy and mobile phase composition for chromatography.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| pKa (Predicted) | 3.52 ± 0.10 | [2] |
| Boiling Point (Predicted) | 362.8 ± 42.0 °C | [2] |
| Solubility | Moderately soluble in organic solvents like methanol, DMSO. Limited solubility in non-polar solvents. | General Chemical Knowledge |
Overall Analytical Strategy
A comprehensive characterization of this compound requires the orthogonal application of multiple analytical techniques. Each technique provides a unique piece of information, and together they create a complete quality profile. The general workflow is outlined below.
Caption: Overall analytical workflow for characterization.
PART 1: IDENTITY AND STRUCTURAL CONFIRMATION
The primary step in characterization is the unequivocal confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are necessary to confirm the carbon skeleton and the placement of substituents.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for polar organic molecules and carboxylic acids. Its use prevents the exchange of the acidic carboxylic proton with deuterium from solvents like D₂O, allowing for its potential observation.
-
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
Data Processing: Process the data using appropriate software. Reference the spectra to the residual DMSO solvent peak (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).
Expected Spectral Features:
-
¹H NMR:
-
Carboxylic Acid (COOH): A very broad singlet, typically >12 ppm. Its presence confirms the acid functionality.
-
Pyridine Ring Protons: Two singlets (or narrow doublets with a small long-range coupling) in the aromatic region (~7.0-8.5 ppm). The specific chemical shifts are influenced by the electronic effects of the bromo and methoxy groups.
-
Methoxy Protons (OCH₃): A sharp singlet integrating to 3 protons, typically around 3.8-4.0 ppm.
-
-
¹³C NMR:
-
Carboxylic Carbon (C=O): A signal in the downfield region, ~165-170 ppm.
-
Pyridine Ring Carbons: Six distinct signals for the pyridine ring carbons, with chemical shifts influenced by the attached substituents. The carbon attached to the bromine (C6) will be shifted, as will the carbon attached to the methoxy group (C4).
-
Methoxy Carbon (OCH₃): A signal around 55-60 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the elemental composition. The isotopic pattern is particularly crucial for halogenated compounds.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for high-resolution mass spectrometry).
-
Acquisition:
-
Infuse the sample solution directly or inject it via an HPLC system.
-
Acquire spectra in both positive and negative ion modes.
-
Causality: Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻. The carboxylic acid makes it particularly amenable to negative ion mode.
-
-
Data Analysis:
-
Look for the molecular ion cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet of peaks will be observed.[3][4]
-
The [M-H]⁻ peak should appear as a doublet at m/z ≈ 230.9 and 232.9.
-
The [M+H]⁺ peak should appear as a doublet at m/z ≈ 231.9 and 233.9.
-
The two peaks in the doublet should be of nearly equal intensity (approximately 1:1 ratio), which is the hallmark of a molecule containing one bromine atom.[3][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum from ~4000 to 400 cm⁻¹.
-
Causality: ATR is a rapid and simple technique for solid samples, requiring no sample preparation like KBr pellets.
-
Expected Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.
-
C-H Stretch (Aromatic/Methyl): Bands around ~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1450 cm⁻¹ region.[6][7]
-
C-O Stretch (Methoxy/Acid): Bands in the 1300-1000 cm⁻¹ region.
PART 2: PURITY AND IMPURITY PROFILING
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical ingredients and intermediates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to separate the main component from potential process-related impurities and degradation products.
Caption: Step-by-step workflow for the HPLC purity method.
Protocol: HPLC-UV Purity Method
The following protocol provides a robust starting point for the analysis. Method optimization and validation are required for routine use.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC system with UV/PDA Detector | Standard for purity analysis. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH (~2.5) suppresses the ionization of the carboxylic acid, ensuring a single analyte form and sharp peak shape.[8][9] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0 min: 10% B; 20 min: 90% B; 25 min: 90% B; 25.1 min: 10% B; 30 min: 10% B | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | The substituted pyridine ring is expected to have strong absorbance in this region. A PDA detector can be used to confirm peak purity. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile/Water | Ensures complete dissolution and compatibility with the mobile phase. |
System Suitability: Before sample analysis, the system must pass suitability tests. A standard solution of this compound should be injected (n=5) and meet the following criteria:
-
Tailing Factor: ≤ 1.5
-
%RSD of Retention Time: ≤ 1.0%
-
%RSD of Peak Area: ≤ 2.0%
Data Analysis: Purity is typically determined by area percent normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
PART 3: QUANTITATIVE ANALYSIS (ASSAY)
The assay determines the exact content of this compound in the material.
Protocol: Assay by HPLC with External Standard
-
Standard Preparation: Prepare a certified reference standard (CRS) of this compound at a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the test sample at the same target concentration as the standard.
-
Analysis: Use the validated HPLC method described in Part 2. Inject the standard and sample solutions in triplicate.
-
Calculation: The concentration of the sample is calculated by comparing its peak area to that of the CRS.
Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
PART 4: THERMAL ANALYSIS
Thermal analysis provides information on the physical properties of the material, such as melting point and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and identify other thermal events like polymorphism.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Method: Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram. A sharp endotherm is indicative of a pure crystalline substance.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.
Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Method: Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Method Validation and Trustworthiness
Every protocol described must be part of a self-validating system. For routine quality control, the HPLC method in particular must be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11] This process demonstrates that the analytical procedure is suitable for its intended purpose.[12][13]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
References
- 1. 1060805-13-1|this compound|BLD Pharm [bldpharm.com]
- 2. 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8 [m.chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 2-Bromo-6-methylisonicotinic Acid
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 2-bromo-6-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this versatile but nuanced building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki-Miyaura cross-coupling of 2-bromo-6-methylisonicotinic acid?
A1: The challenges with this substrate are multifaceted and stem from its unique electronic and functional group properties.[1]
-
Electron-Deficient Pyridine Ring: The pyridine ring is electron-deficient, which can slow down the rate-limiting oxidative addition step of the palladium(0) catalyst to the C-Br bond.[1]
-
Coordinating Heteroatoms: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[1][2]
-
Carboxylic Acid Group: The acidic proton can react with the base. The resulting carboxylate is a potential ligand for the palladium center, which can interfere with the catalytic cycle and deactivate the catalyst.[1]
Q2: What is a good starting point for catalyst and ligand selection for this substrate?
A2: Given the electron-deficient nature of the 2-bromopyridine, the catalyst system must be robust enough to facilitate oxidative addition.
-
Palladium Precursors: Common and effective choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) sources like Pd(PPh₃)₄.[1][3] Pd(II) precursors are typically reduced in-situ to the active Pd(0) species.
-
Ligands: Ligands are critical for success. For this substrate, bulky and electron-rich phosphine ligands are highly recommended as they accelerate both the oxidative addition and reductive elimination steps.[1][4] Excellent starting points include biaryl phosphine ligands such as SPhos or XPhos.[1][4]
Q3: How does the presence of the carboxylic acid group influence the choice of base?
A3: The base is crucial for activating the boronic acid for transmetalation but must be chosen carefully to avoid complications from the carboxylic acid.[5]
-
Inorganic Bases are Preferred: Strong inorganic bases are generally most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1][5] They are strong enough to facilitate the formation of the reactive boronate species but are often compatible with the carboxylic acid.
-
Avoid Strong Hydroxide Bases: While effective in some Suzuki couplings, strong hydroxide bases (like NaOH or KOH) can lead to undesired side reactions or solubility issues with this particular substrate.
-
Equivalents: Using 2-3 equivalents of the base is a standard starting point.
Q4: Should I protect the carboxylic acid group as an ester before the coupling?
A4: This is a common and effective strategy if you are facing persistent issues with low yield or catalyst deactivation.[1]
-
When to Protect: If initial screenings with the free acid give poor results, converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) can prevent its interference with the palladium catalyst.
-
Trade-offs: This adds two steps to your synthesis (protection and deprotection), but it can significantly improve the reliability and yield of the coupling reaction. The choice depends on the overall synthetic strategy and the performance of the direct coupling.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Low or No Yield
If you are experiencing poor conversion of your starting material, several factors related to the catalyst system, reaction conditions, or reagents could be the cause.
The following table provides starting points for catalyst systems that have shown success in coupling reactions of structurally similar 2-halopyridines. Optimization for 2-bromo-6-methylisonicotinic acid is necessary.[1]
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-110 | Good to Excellent |
| Pd₂(dba)₃ (2-4%) | XPhos (4-8%) | Cs₂CO₃ (2) | Toluene/H₂O | 90-110 | Good to Excellent |
| Pd(PPh₃)₄ (5%) | None | Na₂CO₃ (2) | Dioxane/H₂O | 90-100 | Moderate to Good |
| [PdCl₂(dppf)] (3-5%) | None | K₂CO₃ (2) | THF/H₂O | 80-90 | Moderate to Good |
| Note: This data is illustrative and compiled from literature on analogous systems. Yields are highly substrate-dependent. |
Problem: Significant Side Reactions Observed
The appearance of major, unidentified spots on your TLC or peaks in your LC-MS indicates competing reaction pathways.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[6] It appears as a byproduct derived from your boronic acid starting material.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to Pd(II) species that facilitate homocoupling.[1][6]
-
Solution: Ensure all solvents and the reaction mixture are rigorously degassed before adding the catalyst. Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Problem: Difficult Product Isolation & Purification
The amphoteric nature of the product, containing both a basic pyridine nitrogen and an acidic carboxylic acid, can complicate extraction and purification.
-
Cause: The product can exist as a zwitterion or salt, leading to poor solubility in common organic solvents and high solubility in the aqueous phase, especially under neutral pH conditions.
-
Solution: Acid-Base Extraction Workflow
-
Initial Quench: After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate (EtOAc) or diethyl ether.
-
Basic Wash: Make the aqueous layer basic (pH > 9) with Na₂CO₃ or a similar base. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Extract the aqueous layer with your organic solvent to remove non-polar, non-acidic impurities. Discard the organic layer.
-
Acidification: Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl.[9] This protonates the carboxylic acid, making the product neutral and significantly less water-soluble.[10] The product may precipitate at this stage.
-
Product Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (EtOAc is often a good choice).[10]
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain your crude product, which can then be purified by column chromatography or recrystallization.[11]
-
Detailed Experimental Protocol
General Protocol for Suzuki-Miyaura Coupling Optimization
This protocol provides a robust starting point for the coupling of 2-bromo-6-methylisonicotinic acid. It is intended for screening and optimization.
Reagents & Materials:
-
2-Bromo-6-methylisonicotinic acid (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Schlenk flask or sealed reaction vial, stir bar, inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methylisonicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., argon). Repeat this cycle at least three times to ensure an oxygen-free environment.[1][11]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and proceed with the acid-base extraction workflow described in the "Difficult Product Isolation & Purification" section.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.[11]
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki Couplings of Bromopyridines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of the pyridine ring introduce specific challenges not always encountered with standard aryl bromides. This resource provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies to enhance your reaction success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a bromopyridine is giving low to no yield. What are the most likely causes?
A1: Low conversion in bromopyridine Suzuki couplings often stems from a few key issues. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1] Additionally, the choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.[2][3] Inadequate degassing is another common culprit, as oxygen can deactivate the active Pd(0) catalyst.[2]
Q2: I'm observing a significant amount of a byproduct that is just my boronic acid starting material with a hydrogen instead of the boron group. What is this and how can I prevent it?
A2: This side product results from a reaction called protodeboronation (or protodeborylation). It is a common challenge, especially with heteroaromatic boronic acids like those derived from pyridine.[4][5][6] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming your nucleophilic partner and reducing the yield of the desired product.[4][5]
Q3: My main byproduct appears to be a dimer of my boronic acid coupling partner. What causes this?
A3: This is due to homocoupling , where two molecules of the organoboron reagent couple with each other.[7][8] This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this pathway.[7][9]
Q4: I see a byproduct corresponding to the debrominated pyridine starting material. What is happening?
A4: This is a result of dehalogenation (in this case, debromination). After the initial oxidative addition of the bromopyridine to the palladium catalyst, the resulting intermediate can react with a hydride source in the reaction mixture (often from the solvent or base) to replace the bromine with a hydrogen atom.[7]
Troubleshooting Guide: Common Side Reactions & Solutions
This section delves deeper into the common side reactions and provides detailed, actionable troubleshooting protocols.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is arguably the most prevalent side reaction when working with pyridine boronic acids, particularly 2-pyridylboronic acid, which is notoriously unstable.[5]
The "Why": Mechanistic Insight
The mechanism of protodeboronation is highly dependent on the reaction pH.[4][5] For 2-pyridineboronic acid, a unique zwitterionic intermediate can form under near-neutral conditions, which is highly susceptible to rapid C-B bond cleavage.[5] Both acidic and basic conditions can shift the equilibrium away from this reactive intermediate, paradoxically slowing down the decomposition.[5]
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Protocols & Explanations:
-
Use Stable Boronic Acid Surrogates: Instead of the free boronic acid, consider using more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium organotrifluoroborates.[4][10] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing the rate of protodeboronation.[4][11]
-
Experimental Protocol for using MIDA Boronates:
-
To an oven-dried reaction vessel, add the bromopyridine (1.0 equiv.), the pyridine-MIDA boronate (1.2–1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).[5]
-
Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos).
-
Purge the vessel with an inert gas (e.g., argon).
-
Add degassed solvent (e.g., 1,4-dioxane/water).
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
-
-
-
Optimize the Base and Solvent System: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[3] The base facilitates the formation of the more nucleophilic boronate species, which is crucial for the transmetalation step.[3] Using anhydrous solvents can also suppress protodeboronation.
-
Control Temperature and Reaction Time: High temperatures and long reaction times can accelerate protodeboronation.[6] If the desired coupling is sluggish, first try optimizing the catalyst system before resorting to higher temperatures.
Homocoupling: The Dimerization Dilemma
The formation of biaryl or bi-heteroaryl byproducts from the dimerization of the boronic acid reagent is a common issue, particularly when the reaction is not thoroughly deoxygenated.
The "Why": Mechanistic Insight
Homocoupling is often catalyzed by Pd(II) species. If the initial reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if oxygen is present to re-oxidize Pd(0) to Pd(II), the catalytic cycle can be diverted to favor homocoupling.[7][9]
Troubleshooting Strategies for Homocoupling:
| Strategy | Rationale |
| Thorough Degassing | Oxygen is a key culprit in promoting homocoupling.[7] Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period (15-30 minutes).[2] |
| Use a Pd(0) Source | Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling as it bypasses the in-situ reduction step. |
| Control Stoichiometry | Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can increase the likelihood of homocoupling. |
| Ligand Selection | Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[1] |
Dehalogenation: Loss of the Electrophile
The premature removal of the bromine atom from the pyridine ring leads to the formation of an unwanted byproduct and consumption of the starting material.
The "Why": Mechanistic Insight
After oxidative addition of the bromopyridine to Pd(0), the resulting Ar-Pd(II)-Br complex can undergo a competing reaction where the bromide is replaced by a hydride, followed by reductive elimination to give the dehalogenated pyridine.[7] The source of the hydride can be the solvent (e.g., alcohols), the base, or even impurities.
Troubleshooting Strategies for Dehalogenation:
-
Choice of Solvent: Avoid using alcohol-based solvents if dehalogenation is a significant issue. Aprotic solvents like 1,4-dioxane, toluene, or DMF are generally preferred.[2][12]
-
Base Selection: While a base is necessary, some bases are more prone to providing a hydride source than others. Consider screening different inorganic bases.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired transmetalation and reductive elimination.
General Recommendations for Robust Suzuki Couplings with Bromopyridines
The following table summarizes key parameters and provides starting points for optimization.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand. Pre-formed catalysts like Pd(dppf)Cl₂ can also be effective.[2] | Offers flexibility in ligand choice. Pre-formed catalysts can be more stable and easier to handle. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] | These ligands promote the oxidative addition step and stabilize the palladium catalyst, which is particularly important with electron-deficient heteroaryl halides.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃.[3] | The choice of base is crucial for activating the boronic acid. A screen of different bases is often necessary.[3] |
| Solvent | 1,4-Dioxane/water, Toluene/water, THF/water.[2][12] | A mixed solvent system is common to ensure the solubility of both the organic and inorganic reagents. |
| Degassing | Mandatory. Use freeze-pump-thaw cycles or extensive sparging with an inert gas.[2] | Oxygen deactivates the Pd(0) catalyst and promotes side reactions like homocoupling.[2][7] |
Visualizing the Catalytic Cycle and Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
By understanding the underlying mechanisms of these common side reactions and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the success rate of your Suzuki coupling reactions with challenging bromopyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Improving yield in the synthesis of substituted picolinic acids
<Technical Support Center: Synthesis of Substituted Picolinic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted picolinic acids. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in their synthetic endeavors. As Senior Application Scientists, we have compiled this guide based on a synthesis of established protocols, mechanistic understanding, and practical field experience.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of substituted picolinic acids, offering explanations for the underlying causes and providing actionable solutions.
Low Yield in the Oxidation of Substituted Picolines
Question: I am experiencing low yields during the oxidation of a substituted 2-picoline to the corresponding picolinic acid using potassium permanganate (KMnO₄). What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the permanganate oxidation of picolines are a frequent issue. The primary causes often revolve around incomplete reaction, over-oxidation, or difficulties in product isolation.
Causality and Mechanistic Insights:
The oxidation of the methyl group on the pyridine ring to a carboxylic acid is a robust transformation, but it can be sensitive to reaction conditions.[1] Potassium permanganate is a strong oxidizing agent, and if not controlled, it can lead to the degradation of the pyridine ring itself, especially with electron-donating substituents that activate the ring towards oxidation. The reaction proceeds through a series of intermediate oxidation states, and incomplete conversion of these intermediates can also contribute to lower yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in picoline oxidation.
Recommended Actions:
-
Staged Addition of Oxidant: Instead of adding all the potassium permanganate at once, a portion-wise addition can help control the reaction exotherm and minimize side reactions. A typical procedure involves adding an initial portion and heating until the purple color disappears before adding subsequent portions.[2]
-
Temperature Control: Excessive heat can promote degradation of the picolinic acid product. Maintaining a consistent temperature, for example, by using a steam bath, is crucial.[2]
-
Monitoring Reaction Progress: Utilize thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time and preventing over-oxidation.
-
pH Adjustment during Work-up: Picolinic acids are amphoteric. Careful acidification of the reaction mixture after filtration of manganese dioxide is critical for precipitating the product. The pH should be adjusted to the isoelectric point of the specific substituted picolinic acid.
-
Alternative Oxidation Methods: If permanganate oxidation consistently gives low yields, consider alternative methods. For instance, catalytic oxidation using vanadium-titanium catalysts can offer higher selectivity for some substrates.[3][4] Another approach is the hydrolysis of the corresponding 2-cyanopyridine, which can provide high yields.[5][6]
Difficulty in Purification of the Final Product
Question: My crude substituted picolinic acid is difficult to purify. I observe persistent impurities even after recrystallization. What are the likely impurities and what purification strategies can I employ?
Answer:
Purification of substituted picolinic acids can be challenging due to the presence of structurally similar byproducts and inorganic salts from the work-up.
Common Impurities and Their Origins:
-
Unreacted Starting Material: Incomplete reaction will leave residual substituted picoline.
-
Over-oxidation Products: Degradation of the pyridine ring can lead to a complex mixture of byproducts.
-
Isomeric Byproducts: If the starting material contains isomeric picolines, you will obtain a mixture of isomeric picolinic acids which can be very difficult to separate.
-
Inorganic Salts: Salts such as potassium chloride or manganese salts from the work-up can co-precipitate with the product.[2]
Purification Strategies:
| Strategy | Description | Best For Removing |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Unreacted starting material, some organic byproducts. |
| Acid-Base Extraction | Exploiting the amphoteric nature of picolinic acids to move them between aqueous and organic phases at different pH values. | Neutral organic impurities and inorganic salts. |
| Column Chromatography | Using a solid stationary phase (e.g., silica gel) to separate components based on polarity. | Structurally similar byproducts, isomeric impurities. |
| Sublimation | Purifying the solid by heating it to a vapor phase, which then condenses back to a solid on a cold surface. | Non-volatile impurities.[7] |
| Chelation | Forming a metal complex (e.g., with copper(II)) to precipitate the picolinic acid, which can then be liberated by treatment with a stronger acid. | A variety of impurities, as it's a highly selective method.[2] |
Detailed Protocol: Purification via Copper Salt Formation
This method is particularly effective for separating picolinic acid from many impurities.
-
Dissolve the crude picolinic acid in hot water.
-
Add a solution of copper(II) sulfate in water. The copper picolinate will precipitate as a blue solid.
-
Filter the copper picolinate and wash it with hot water and then ethanol.
-
Suspend the copper picolinate in water and bubble hydrogen sulfide gas through the suspension to precipitate copper(II) sulfide.
-
Alternatively, treat the copper picolinate with a strong acid to regenerate the picolinic acid.
-
Filter the copper sulfide and concentrate the filtrate to obtain the purified picolinic acid.
Side Reactions During Functional Group Manipulations
Question: I am trying to introduce a substituent onto the pyridine ring of a picolinic acid derivative, but I am observing significant side reactions and low yields. What are the common pitfalls?
Answer:
Performing reactions on the pyridine ring of a picolinic acid requires careful consideration of the directing effects of the existing substituents and the reactivity of the carboxylic acid group.
Causality and Strategic Considerations:
The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the 4- and 6-positions. The nitrogen atom of the pyridine ring can also be reactive towards electrophiles and oxidizing agents.
Common Side Reactions and Mitigation Strategies:
-
Decarboxylation: Picolinic acids can undergo decarboxylation under harsh acidic or basic conditions at elevated temperatures. The Hammick reaction is a specific example of a decarboxylative reaction of picolinic acid with ketones.[1]
-
Mitigation: Use milder reaction conditions and protect the carboxylic acid group as an ester if necessary.
-
-
N-Oxidation: The pyridine nitrogen can be oxidized, especially when using strong oxidizing agents for other transformations on the molecule.
-
Mitigation: Choose selective reagents or protect the nitrogen if it is not the intended reaction site.
-
-
Chlorination during Acyl Chloride Formation: When preparing the picolinoyl chloride using thionyl chloride, chlorination of the pyridine ring, particularly at the 4-position, can occur as a side reaction.[8]
-
Mitigation: Use milder acylating agents like oxalyl chloride or control the reaction temperature and time carefully.
-
Reaction Pathway Decision Tree:
Caption: Decision tree for functionalizing picolinic acid derivatives.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for picolinic acid?
A1: On a commercial scale, picolinic acid is often produced by the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis of the nitrile.[1] This method is generally high-yielding and cost-effective for large-scale production.
Q2: Can I use nitric acid for the oxidation of 2-picoline?
A2: Yes, nitric acid can be used to oxidize 2-picoline to picolinic acid.[1] However, this method can be less selective than permanganate oxidation and may require more stringent control of reaction conditions to avoid nitration of the pyridine ring.
Q3: Are there any "green" synthesis methods for picolinic acids?
A3: Research is ongoing into more environmentally friendly synthetic routes. This includes the development of heterogeneous catalysts that can be easily recovered and reused, as well as biocatalytic methods.[3][9] For instance, the use of vanadium-titanium oxide catalysts allows for gas-phase oxidation, which can be a cleaner process.[3]
Q4: How do substituents on the pyridine ring affect the synthesis of picolinic acids?
A4: Substituents can have a significant impact on the synthesis. Electron-donating groups can make the pyridine ring more susceptible to oxidation and other side reactions, potentially lowering the yield of the desired picolinic acid. Electron-withdrawing groups can deactivate the ring, making reactions like oxidation of a methyl group more difficult and requiring harsher conditions. The position of the substituent also plays a crucial role in directing further functionalization.
Q5: What analytical techniques are most useful for monitoring the synthesis of substituted picolinic acids?
A5: A combination of techniques is recommended.
-
TLC (Thin-Layer Chromatography): For rapid, qualitative monitoring of reaction progress.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For more accurate monitoring of starting material consumption, product formation, and byproduct identification.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): For structural elucidation and purity assessment of the final product.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of key functional groups, such as the carboxylic acid.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents [patents.google.com]
- 5. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102399183B - A kind of method of preparing picolinic acid - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Purification of 6-Bromo-4-methoxypicolinic acid
Welcome to the technical support center for the purification of 6-Bromo-4-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to blend technical accuracy with practical insights to help you overcome common challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, based on common synthetic pathways for related brominated pyridine derivatives, you can anticipate the following classes of impurities:
-
Starting Material-Related Impurities: Unreacted precursors, such as 6-bromo-4-methoxypicolinonitrile or related starting materials.
-
Isomeric Impurities: Formation of other positional isomers of bromo-methoxypicolinic acid can occur, especially if the regioselectivity of the bromination or methoxylation steps is not perfectly controlled.
-
Byproducts of Nitrile Hydrolysis: If the carboxylic acid is prepared by the hydrolysis of a nitrile precursor, incomplete hydrolysis can leave residual amide intermediates.
-
Debrominated Species: Depending on the reaction conditions, particularly if reductive steps are involved in other parts of the synthesis, you may find small amounts of 4-methoxypicolinic acid.
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated picolinic acid derivatives.
Q2: My purified this compound is colored. What is the likely cause and how can I remove the color?
A2: A yellowish or brownish tint in the purified product is often due to trace amounts of colored impurities, which may be polymeric materials or degradation products formed during the synthesis, especially if elevated temperatures were used. These can often be effectively removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The colored impurities adsorb onto the surface of the activated charcoal, which is then removed by filtration.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation, using an inappropriate solvent system, or cooling the solution too rapidly. Here are a few troubleshooting steps:
-
Solvent System Optimization: Experiment with different solvent systems. A good starting point for bromo-substituted pyridine carboxylic acids is a mixed solvent system, such as ethyl acetate/hexane or ethanol/water.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation. Rapid cooling can sometimes lead to "oiling out," where the compound separates as a liquid instead of a solid.
Troubleshooting Guide
This section provides a more in-depth look at specific issues you may encounter during the purification of this compound and offers systematic approaches to resolve them.
Issue 1: Low Purity After Recrystallization
Symptoms:
-
Broad melting point range.
-
Presence of multiple spots on Thin Layer Chromatography (TLC) analysis.
-
Unexpected peaks in Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) analysis.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The chosen solvent may be too good, preventing the precipitation of the product, or too poor, causing premature crashing out with impurities. Experiment with a range of solvents with varying polarities. A useful technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid, then heat to redissolve and cool slowly. |
| Co-precipitation of Impurities | If an impurity has similar solubility properties to the desired product, it may co-precipitate. In this case, a second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography may be required to separate the closely related compounds before a final recrystallization. |
| "Oiling Out" | This occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of a "better" solvent, and allow it to cool more slowly. |
Issue 2: Challenges in HPLC Analysis and Purification
Symptoms:
-
Poor peak shape (tailing or fronting).
-
Inadequate separation of the main peak from impurities.
-
Irreproducible retention times.
Potential Causes & Solutions:
Pyridinecarboxylic acids can be challenging to analyze by HPLC due to their polar and ionizable nature.[1]
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape | Peak tailing is common for basic compounds like pyridines on standard C18 columns due to interactions with residual silanols on the silica support. Using a base-deactivated column or adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. |
| Inadequate Separation | Isomeric impurities can be particularly difficult to separate. Consider using a mixed-mode chromatography column that offers both reversed-phase and ion-exchange properties.[1] Optimizing the mobile phase pH and buffer concentration can also significantly impact the separation of these ionizable compounds. |
| Irreproducible Retention Times | This can be caused by fluctuations in mobile phase pH or temperature. Ensure the mobile phase is well-buffered and that the column compartment temperature is controlled. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized for your specific crude material.
-
Solvent Selection: Begin by determining a suitable solvent system. Good candidates include ethyl acetate/hexane, ethanol/water, or methanol/water. The ideal system will fully dissolve the crude product at an elevated temperature and result in low solubility upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate or ethanol) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (approximately 1-2% by weight of your crude product). Gently swirl the flask and then heat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization on the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this time. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent (e.g., hexane or water) to remove any residual soluble impurities. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from closely related impurities.
-
Stationary Phase and Eluent Selection: For a polar compound like a carboxylic acid, silica gel is a common stationary phase. The eluent system will need to be optimized using TLC. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid (e.g., 0.5-1%) added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, less polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This "dry loading" technique often results in better separation than loading the sample as a solution.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification processes described above.
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: Step-by-step process for the purification of this compound using column chromatography.
References
Technical Support Center: A Guide to Preventing Protodeboronation in Suzuki-Miyaura Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to serve as an in-depth resource for understanding and mitigating one of the most common and frustrating side reactions in Suzuki-Miyaura cross-coupling: protodeboronation .
Protodeboronation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, consumes your nucleophilic partner, reduces yields, and generates impurities that complicate purification.[1][2] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you maximize the efficiency of your coupling reactions, particularly when dealing with sensitive or challenging substrates.
Troubleshooting Guide: Addressing Protodeboronation in Real-Time
This section is structured to address specific experimental issues. Find the question that best matches your observation to receive a detailed diagnosis and actionable solutions.
Q1: My reaction yield is low, and the major byproduct is the simple arene/heteroarene from my boronic acid. Where do I start troubleshooting?
This is a classic signature of significant protodeboronation. The issue stems from a kinetic competition: the rate of protodeboronation is outpacing the rate of productive cross-coupling. Your primary goal is to tip this balance in favor of the desired reaction.
Initial Diagnostic Workflow:
-
Assess the Boronic Acid's Intrinsic Stability: Certain classes of boronic acids are notoriously unstable.[3] These include:
-
Electron-deficient arylboronic acids (e.g., those with -CF₃, -NO₂, or multiple fluorine substituents).[4][5]
-
Many heteroarylboronic acids , especially 2-pyridyl, 2-furanyl, and 2-thienyl derivatives.[1][6][7]
-
Alkenyl- and cyclopropylboronic acids .[2][3] If your substrate falls into one of these categories, standard conditions may be insufficient.
-
-
Re-evaluate Your Base: The choice and concentration of base are critical. Strong bases like NaOH or KOH can aggressively promote base-catalyzed protodeboronation.[8][9]
-
Analyze the Catalyst's Efficiency: A sluggish catalyst gives the boronic acid more time to decompose.
-
Actionable Step: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both transmetalation and reductive elimination, the key steps of the Suzuki cycle.[1][6] This increased catalytic turnover can enable the desired coupling to "outrun" the protodeboronation pathway.[10]
-
Below is a decision tree to guide your initial troubleshooting efforts.
Caption: A decision tree for troubleshooting protodeboronation.
Q2: I'm seeing more protodeboronation at room temperature than at 80 °C. This seems counterintuitive. What is happening?
This is an excellent observation and points directly to the kinetic nature of the problem. While higher temperatures do generally increase the rate of all reactions, including protodeboronation[2], the key is the relative rate increase.
-
Causality: The desired Suzuki-Miyaura coupling has a higher activation energy than the protodeboronation side reaction. At room temperature, neither reaction is fast, but the transmetalation step is so slow that the boronic acid has a long residence time in the basic, aqueous environment, allowing the low-energy protodeboronation pathway to dominate.[11] By increasing the temperature, you are accelerating the transmetalation and subsequent steps of the Suzuki cycle more significantly than you are accelerating protodeboronation, allowing the productive pathway to win the race.[11]
-
Actionable Step: If you observe this phenomenon, it is a strong indicator that your catalytic system is not active enough at lower temperatures.
-
Confirm the Observation: Ensure your analysis is correct and that other variables are not at play.
-
Optimize Temperature: Do not assume lower is better. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is warranted.
-
Improve the Catalyst: Switch to a more active catalyst/ligand combination that can facilitate the coupling at a lower temperature, as described in Q1.[11]
-
Q3: I've switched to a milder base and a better catalyst, but I'm still getting 20-30% protodeboronation with my 2-pyridylboronic acid. What's the next step?
For notoriously unstable substrates like 2-pyridylboronic acid, optimizing conditions may not be enough. The most robust and effective strategy is to change the boron reagent itself by converting the boronic acid into a more stable derivative.[7]
-
Causality: Free boronic acids, especially heteroaromatic ones, can be highly reactive and prone to decomposition.[1] By "masking" the boronic acid functionality as an ester, you increase its stability. These esters participate in the reaction via a "slow-release" mechanism: under the reaction conditions, they slowly hydrolyze to liberate a small amount of the free boronic acid at any given time.[7][8][12] This keeps the standing concentration of the unstable intermediate extremely low, ensuring that when it does form, it is quickly consumed by the palladium catalyst rather than decomposing.[7]
-
Actionable Step: Modify the Boron Reagent.
-
Pinacol Esters (BPin): These are often the first choice. They are significantly more stable than the corresponding boronic acids and are commercially available or easily prepared.[13]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline, air-stable solids.[8][10] They offer a very slow and controlled release of the boronic acid, making them ideal for the most challenging substrates.[7]
-
Organotrifluoroborates (-BF₃K): These salts also operate under a slow-release principle and show excellent stability.[8]
-
See the "Detailed Experimental Protocols" section for a step-by-step guide to preparing a pinacol ester.
Parameter Optimization Summary
The table below summarizes the impact of key reaction parameters on protodeboronation and provides general recommendations.
| Parameter | High Risk for Protodeboronation | Recommended Adjustment | Rationale | Cite |
| Boron Reagent | Free Boronic Acid (esp. heteroaryl, e⁻-deficient) | Convert to Pinacol Ester, MIDA Boronate, or Trifluoroborate | Increases stability and allows for "slow-release" of the active nucleophile, minimizing its decomposition. | [7][8] |
| Base | Strong, soluble bases (e.g., NaOH, KOH) | Weaker, less nucleophilic bases (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways while remaining sufficient for the catalytic cycle. | [1][9] |
| Catalyst/Ligand | Standard, less active ligands (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates the desired C-C coupling to outcompete the protodeboronation side reaction. | [1][5][6] |
| Solvent | High concentration of water or protic solvents | Anhydrous solvents or minimized water content (e.g., 10:1 Dioxane/H₂O) | Reduces the availability of the proton source required for the C-B bond cleavage. | [2][6] |
| Temperature | Excessively high temperatures | Lowest temperature that enables efficient coupling (often 60-100 °C) | Slows the rate of decomposition; however, must be high enough to ensure the desired coupling is efficient. | [6][14] |
Frequently Asked Questions (FAQs)
Q4: What exactly is protodeboronation and what are its underlying mechanisms?
Protodeboronation is a chemical reaction involving the protonolysis of an organoboron compound, where a carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[8] It is a major competitive side reaction in Suzuki-Miyaura coupling.
The mechanism is highly dependent on the substrate and the reaction pH:[8][15]
-
Base-Catalyzed: At high pH, a hydroxide ion attacks the boron atom to form a more reactive tetrahedral boronate species. This is followed by a rate-limiting reaction with a proton source (like water) to cleave the C-B bond.[8][16] This is a common pathway under typical Suzuki conditions.
-
Acid-Catalyzed: Under acidic conditions, protonation of the aromatic ring ipso to the boron atom can occur, followed by nucleophilic attack of water on the boron and subsequent C-B bond cleavage.[16]
-
Zwitterionic (for basic heteroaromatics): Certain heteroaryl boronic acids, like 2-pyridine boronic acid, are most unstable at neutral pH. They can form a zwitterionic species that undergoes rapid, unimolecular fragmentation.[1][8] Counterintuitively, adding either acid or base can shift the equilibrium away from this highly reactive zwitterion and slow decomposition.[1]
The diagram below illustrates the competition between the productive Suzuki cycle and the off-cycle protodeboronation pathway.
Caption: Competing pathways for a boronic acid in a coupling reaction.
Q5: How do I properly set up a Suzuki reaction to minimize protodeboronation from the start?
A proper experimental setup is crucial for reproducibility and for minimizing side reactions.
-
Reagent Purity: Use high-purity boronic acid/ester, aryl halide, base, and catalyst. Ensure boronic acids have been stored correctly (cool, dry, inert atmosphere) to prevent degradation before the reaction even begins.[5][6]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, leading to a sluggish reaction that allows more time for protodeboronation.[4] Rigorously degas your solvent(s) and reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[17]
-
Order of Addition: A common and effective procedure is to add all solids (aryl halide, boron reagent, base, and catalyst/ligand if solid) to the oven-dried flask first. Seal the vessel, then evacuate and backfill with inert gas three times. Finally, add the degassed solvent(s) via syringe under a positive pressure of inert gas.[4][17]
Detailed Experimental Protocols
Protocol 1: General Suzuki Coupling for Protodeboronation-Prone Substrates
This protocol is a robust starting point for coupling a sensitive boronic acid derivative with an aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Pd-Catalyst Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide (e.g., 1.0 mmol), the boronic acid pinacol ester (1.2 mmol), K₃PO₄ (3.0 mmol), and the palladium catalyst (0.02 mmol).
-
Inerting: Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 5 mL of 10:1 1,4-dioxane/water) via syringe.
-
Reaction Execution: Place the vessel in a pre-heated oil bath or heating block (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion of a Sensitive Boronic Acid to its Pinacol Ester
This protocol describes the conversion of a boronic acid to its more stable pinacol ester derivative, which can then be used in Protocol 1.
Reagents & Equipment:
-
Sensitive Boronic Acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or THF
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Setup: To a round-bottom flask, add the boronic acid (e.g., 10.0 mmol) and pinacol (11.0 mmol).
-
Solvent Addition: Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Water Removal (Dean-Stark Method): Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water formed during the esterification will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often a crystalline solid and can frequently be used in the subsequent Suzuki-Miyaura coupling without further purification.[5] If necessary, it can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates
Welcome to the technical support center for one of the most persistent challenges in modern synthetic chemistry: the efficient cross-coupling of pyridine-containing molecules. The pyridine motif is a cornerstone in pharmaceuticals and functional materials, yet its inherent electronic properties frequently lead to catalyst deactivation, frustrating even the most seasoned researchers. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive resource to diagnose, troubleshoot, and ultimately overcome these synthetic hurdles. We will delve into the mechanistic underpinnings of catalyst deactivation and offer field-proven strategies to ensure your cross-coupling reactions proceed with the desired efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What makes cross-coupling reactions involving pyridine substrates so challenging?
A1: The primary challenge stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen possesses a lone pair of electrons that can strongly coordinate to the transition metal center (most commonly palladium) of your catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" the catalyst and stalling the catalytic cycle.[1][2] This issue is particularly pronounced with 2-substituted pyridines, where the nitrogen is in close proximity to the reaction site, a phenomenon often dubbed the "2-pyridyl problem."[1][3]
Q2: What are the dominant mechanisms of catalyst deactivation in these reactions?
A2: Catalyst deactivation with pyridine substrates typically proceeds through several pathways:
-
Catalyst Poisoning: The pyridine nitrogen acts as a competing ligand, binding to the metal center and inhibiting crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are catalytically incompetent.[1][4] This is often exacerbated at higher catalyst concentrations or temperatures.
-
Catalyst Decomposition: The active catalyst, typically a Pd(0) species, can be prone to agglomeration into inactive palladium black if the catalytic cycle is sluggish due to pyridine inhibition.[1]
Q3: How does the position of the leaving group on the pyridine ring impact the reaction?
A3: The position of the leaving group (e.g., halide) is a critical determinant of success. 2-Halopyridines are notoriously difficult substrates because the adjacent nitrogen atom can readily chelate to the metal center, leading to strong catalyst inhibition.[1] 3- and 4-halopyridines are generally more amenable to cross-coupling as the nitrogen atom is further from the reaction site, reducing its ability to act as a potent poison.[1]
Q4: Are there general strategies to mitigate pyridine-induced catalyst deactivation?
A4: Yes, several effective strategies have been developed:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) is a cornerstone of modern cross-coupling with pyridines.[2][5] These ligands can sterically shield the metal center, disfavoring pyridine coordination, and their electron-donating properties can accelerate the catalytic cycle.
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient and reproducible generation of the active catalytic species in situ, often outcompeting the inhibitory effects of the pyridine substrate.[1][5]
-
Reaction Conditions Optimization: Careful screening of bases, solvents, and temperature can significantly impact catalyst stability and activity.[6]
-
Protecting Groups: In some cases, transiently protecting the pyridine nitrogen can be a viable, albeit less atom-economical, strategy.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with pyridine substrates.
Issue 1: Low or No Conversion
Symptom: Your reaction stalls before completion, or you observe no product formation.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Steps | Proposed Solution & Rationale |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Run a control reaction with a non-heterocyclic analogue (e.g., bromobenzene instead of 2-bromopyridine). If this reaction proceeds, pyridine inhibition is highly likely. 2. Monitor the reaction by LC-MS or GC-MS. A rapid initial conversion followed by a plateau suggests catalyst deactivation. | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] The steric bulk around the metal center makes it more difficult for the pyridine nitrogen to coordinate. 2. Utilize a Palladium Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed for rapid activation to the active Pd(0) species, which can help to outpace catalyst poisoning.[5] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation, though this is not ideal for process efficiency.[1][5] |
| Inefficient Oxidative Addition | 1. If using an aryl chloride, try the corresponding bromide or iodide. If the reaction proceeds, the C-Cl bond activation is likely the issue. | 1. Change the Halide: The reactivity order for oxidative addition is generally I > Br > Cl. Switching to a more reactive halide can significantly improve reaction rates.[7] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments. However, be mindful of potential substrate or catalyst decomposition at higher temperatures.[1] |
| Suboptimal Base or Solvent | 1. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, THF). | 1. Base Screening: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective, while stronger bases like K₃PO₄ can also be beneficial in some cases.[5] Ensure the base is fresh, dry, and finely powdered for optimal reactivity.[2] 2. Solvent Selection: The solvent should be anhydrous and capable of dissolving all reagents.[6] |
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and addressing low conversion in pyridine cross-coupling reactions.
Issue 2: Significant Side Product Formation
Symptom: You observe the formation of significant amounts of homocoupled products or dehalogenated starting material.
Potential Causes & Solutions:
| Side Product | Potential Cause | Proposed Solution & Rationale |
| Homocoupling | The organometallic reagent couples with itself. This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) to Pd(II).[2] | 1. Thoroughly Degas the Reaction Mixture: Use a freeze-pump-thaw cycle or sparge the solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen.[2] 2. Use a Pd(0) Source or a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the in-situ reduction to Pd(0). Using a direct Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this side reaction.[1] |
| Dehalogenation | The halide on the pyridine substrate is replaced by a hydrogen atom. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (desired) versus dehalogenation (undesired).[1] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
| Protodeboronation | In Suzuki couplings, the boronic acid is hydrolyzed to the corresponding arene. | 1. Use Boronic Esters: Pinacol or MIDA boronate esters are more stable towards hydrolysis than boronic acids.[5] 2. Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize water content.[2][5] |
Catalyst Deactivation Pathway: Pyridine Poisoning
Caption: Coordination of the pyridine substrate to the active Pd(0) catalyst leads to an inactive complex, halting the catalytic cycle.
Experimental Protocols
Protocol 1: In-Situ Reaction Monitoring by ¹H NMR
This protocol allows for the real-time tracking of reactant consumption and product formation, providing valuable kinetic data to diagnose catalyst deactivation.
Materials:
-
NMR tubes compatible with your spectrometer
-
Anhydrous deuterated solvent (e.g., Toluene-d₈, Dioxane-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Standard reaction components (pyridine substrate, coupling partner, catalyst, ligand, base)
Procedure:
-
Prepare a Stock Solution: In a glovebox, prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
Set up the Reaction in an NMR Tube:
-
To a clean, dry NMR tube, add the pyridine substrate, coupling partner, base, and a stir bar (if using a compatible setup).
-
Add the catalyst and ligand.
-
Add the deuterated solvent containing the internal standard.
-
Cap the NMR tube securely.
-
-
Acquire Initial Spectrum: Take an initial ¹H NMR spectrum (t=0) before heating.
-
Run the Reaction: Place the NMR tube in a preheated oil bath or a temperature-controlled NMR probe.
-
Acquire Spectra at Timed Intervals: Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yields in 2-Bromopyridine Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments involving the often-challenging coupling of 2-bromopyridine. The unique electronic properties of the pyridine ring introduce specific hurdles not always encountered with standard aryl bromides. This resource provides answers to frequently asked questions and detailed guides to overcome common challenges, ensuring higher yields and reproducible results.
First-Pass Diagnosis: Where Did My Yield Go?
Low yields in Suzuki reactions involving 2-bromopyridine can be frustrating. Before diving into extensive re-optimization, it's crucial to diagnose the likely failure mode. Most issues fall into three categories: reaction failure, excessive side reactions, or sluggish/incomplete conversion.
This troubleshooting workflow provides a logical path to identify and solve the root cause of your low yield.
Technical Support Center: Optimization of Reaction Conditions for Picolinic Acid Derivatization
Welcome to the technical support center for picolinic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of picolinic acid and its derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to provide you with robust troubleshooting strategies and in-depth answers to frequently asked questions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during your derivatization experiments. Each issue is followed by a diagnosis of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Yield of the Desired Derivatized Product
Question: I am attempting an amide coupling reaction with picolinic acid using EDC and NHS, but I am consistently getting a low yield of my final product. What could be going wrong?
Answer:
Low yields in EDC/NHS coupling reactions with picolinic acid are a common issue and can stem from several factors related to reagent stability, reaction conditions, and the inherent reactivity of the starting materials.
Potential Causes and Solutions:
-
Suboptimal pH: The EDC/NHS coupling process has a two-stage pH optimum. The activation of the carboxylic acid of picolinic acid by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0)[1][2]. The subsequent reaction of the activated NHS-ester with the primary amine is favored at a physiological to slightly basic pH (7.0-8.5)[1][2]. Performing the entire reaction at a single, non-optimal pH can significantly reduce your yield.
-
Solution: Employ a two-step pH adjustment.
-
Perform the activation of picolinic acid with EDC and NHS in a non-amine, non-carboxylate buffer such as MES at pH 5-6[1].
-
After the activation step (typically 15-30 minutes), raise the pH of the reaction mixture to 7.2-7.5 by adding a buffer like phosphate-buffered saline (PBS) before introducing your amine-containing molecule[1][2].
-
-
-
Presence of Water: EDC and NHS are moisture-sensitive reagents[1][3]. Any water present in your reaction solvent or on your glassware can lead to the hydrolysis of the EDC and the activated NHS-ester, preventing the desired reaction with the amine. The picolinic acid derivatization reaction itself is sensitive to water[4].
-
Inactive Reagents: EDC and NHS can degrade over time, especially if not stored properly.
-
Solution: Use freshly opened or properly stored EDC and NHS for your reactions. If you suspect your reagents are old, it is best to use a new batch[3].
-
-
Competing Side Reactions: With carbodiimide coupling agents like DCC (a relative of EDC), a common side reaction is the rearrangement of the intermediate O-acylisourea to an unreactive N-acylurea[5][6]. While less common with EDC, other side reactions can still occur.
-
Solution: The addition of NHS or Sulfo-NHS is designed to minimize these side reactions by converting the O-acylisourea to a more stable amine-reactive intermediate[1]. Ensure you are using an adequate concentration of NHS.
-
Issue 2: Observation of Unexpected Side Products
Question: I am trying to synthesize a picolinamide by first converting picolinic acid to its acid chloride using thionyl chloride. However, my final product mixture shows the presence of a chlorinated picolinamide derivative. How can I avoid this?
Answer:
The formation of chlorinated side products when using thionyl chloride with pyridine-based carboxylic acids like picolinic acid is a known issue. The reaction conditions can lead to electrophilic aromatic substitution on the electron-rich pyridine ring.
Potential Causes and Solutions:
-
Reaction Conditions: The reaction of picolinic acid with thionyl chloride can lead to the formation of 4-chloro-picolinoyl chloride as a byproduct, which then reacts with your amine to give the chlorinated amide[7][8].
-
Solution:
-
Alternative Activating Agents: If possible, switch to a milder method for activating the picolinic acid that does not involve harsh chlorinating agents. Methods such as using EDC/NHS, or forming a mixed anhydride with reagents like 2-methyl-6-nitrobenzoic anhydride are excellent alternatives for amide bond formation[9][10].
-
Reaction Optimization: If you must use thionyl chloride, careful control of reaction temperature and time may help to minimize the formation of the chlorinated side product. However, separating the desired product from its chlorinated analog can be challenging[7][8].
-
-
Issue 3: Difficulty in Purifying the Final Derivatized Product
Question: After my derivatization reaction, I am struggling to isolate a pure sample of my picolinic acid derivative. What purification strategies are most effective?
Answer:
Purification is a critical step in any synthetic workflow. The choice of method will depend on the properties of your derivatized product and the nature of the impurities.
Potential Impurities and Recommended Purification Techniques:
-
Unreacted Starting Materials: Picolinic acid and the other reactant may remain in the reaction mixture.
-
Reagent Byproducts: For example, in an EDC/NHS coupling, dicyclohexylurea (if using DCC) or ethyl-phenyl-urea (from EDC) can be present.
-
Side Products: As discussed, chlorinated species or N-acylurea can form.
Purification Strategies:
-
Column Chromatography: This is a versatile and widely used technique for separating organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) will need to be optimized for your specific product.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining very pure material. You may need to screen various solvents to find suitable conditions[11].
-
Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities (like EDC byproducts) or to separate your product based on its acidity or basicity.
-
Preparative HPLC: For challenging separations or to obtain highly pure samples for analytical purposes, preparative high-performance liquid chromatography is a powerful option.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about picolinic acid derivatization.
Q1: What are the most common methods for activating picolinic acid for derivatization?
A1: The choice of activation method depends on the desired derivative (e.g., ester, amide) and the sensitivity of your starting materials. Common methods include:
-
For Amide Bond Formation:
-
EDC/NHS Coupling: This is a mild and widely used method for coupling carboxylic acids to primary amines[12].
-
Thionyl Chloride: This reagent converts picolinic acid to its more reactive acid chloride, which readily reacts with amines. However, be mindful of potential side reactions[5][7][8].
-
Mixed Anhydrides: Using reagents like 2-methyl-6-nitrobenzoic anhydride can efficiently activate the carboxylic acid[9].
-
-
For Ester Formation (Esterification):
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst[13].
-
DCC Coupling: Dicyclohexylcarbodiimide (DCC) can be used to couple picolinic acid to alcohols, but care must be taken to avoid the formation of N-acylurea byproducts[5][6].
-
-
For GC-MS Analysis (Silylation):
-
BSTFA/TMCS: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) can be used to create volatile and thermally stable derivatives of both hydroxyl and carboxylic acid groups for analysis by gas chromatography-mass spectrometry[13].
-
Q2: How does the choice of solvent affect my picolinic acid derivatization reaction?
A2: The solvent can play a crucial role in the outcome of your reaction. Key considerations include:
-
Solubility: Your starting materials and reagents must be soluble in the chosen solvent.
-
Reactivity: The solvent should be inert to the reaction conditions. For example, avoid protic solvents like water or alcohols when using highly reactive intermediates like acid chlorides or moisture-sensitive reagents like EDC[4].
-
Reaction Rate and Selectivity: The polarity of the solvent can influence the rate and selectivity of the reaction. For instance, some reactions may proceed faster in polar aprotic solvents like DMF or acetonitrile. The choice of solvent can even determine the type of product formed in coordination chemistry with picolinic acid[14][15].
Q3: What analytical techniques are best for monitoring the progress of my derivatization reaction?
A3: Monitoring your reaction is essential for determining when it is complete and for identifying any issues. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and can be used to assess the purity of the product[16][17][18][19].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that combines the separation capabilities of HPLC with the mass identification of MS, allowing you to confirm the molecular weight of your desired product and identify any byproducts[4][9].
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Picolinic Acid Derivatization
| Derivatization Method | Target Functional Group | Key Reagents | Solvent | Temperature | Typical Time |
| EDC/NHS Amide Coupling | Primary Amine | Picolinic Acid, EDC, NHS | Anhydrous DMF or CH₂Cl₂ | Room Temperature | 2-12 hours |
| Thionyl Chloride Amidation | Primary/Secondary Amine | Picolinic Acid, SOCl₂, Amine | Anhydrous THF or CH₂Cl₂ | 0°C to Room Temp. | 1-4 hours |
| Mixed Anhydride Amidation | Primary Amine | Picolinic Acid, 2-methyl-6-nitrobenzoic anhydride, Amine | Anhydrous CH₂Cl₂ | Room Temperature | 1-3 hours |
| Fischer Esterification | Alcohol | Picolinic Acid, Alcohol, H₂SO₄ (catalytic) | Excess Alcohol | Reflux | 4-24 hours |
| Silylation for GC-MS | Hydroxyl & Carboxyl | Analyte, BSTFA + 1% TMCS | Anhydrous Pyridine or Acetonitrile | 60-80°C | 30-60 minutes[13] |
Protocol 1: General Procedure for EDC/NHS Coupling of Picolinic Acid to a Primary Amine
-
Dissolve picolinic acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DMF or a suitable anhydrous solvent.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the primary amine-containing compound (1 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution to the activated picolinic acid mixture.
-
If necessary, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents) to neutralize any acid formed and to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., by adding a small amount of water) and proceed with workup and purification.
Visualizing Workflows
Diagram 1: General Workflow for Picolinic Acid Derivatization
Caption: A generalized workflow for the derivatization of picolinic acid.
Diagram 2: Decision Tree for Troubleshooting Low Yield in Amide Coupling
Caption: A troubleshooting decision tree for low-yield picolinamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 12. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling Byproducts in Suzuki Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and preventative measures to minimize the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanisms, you can optimize your reaction conditions for higher yields and purer products.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, like any complex catalytic process, it is susceptible to side reactions. One of the most common and persistent challenges is the formation of homocoupling byproducts (e.g., biaryls derived from the boronic acid or the aryl halide). These impurities complicate purification and reduce the yield of the desired cross-coupled product.
This guide provides a structured, question-and-answer-based approach to diagnose and solve issues related to homocoupling, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide & FAQs
This section directly addresses common questions and issues encountered during Suzuki reactions. Each answer explains the chemical reasoning behind the troubleshooting advice.
Q1: I'm observing a significant amount of biaryl byproduct derived from my boronic acid. What is the primary cause of this?
A1: The homocoupling of boronic acids is most frequently caused by the presence of molecular oxygen or other oxidants in the reaction mixture.[1][2][3] This side reaction can occur through several pathways, but a common mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[1]
Core Insight: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This reduction can be promoted by the boronic acid itself, leading to an initial burst of homocoupling.[1][4]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This is the most critical step. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes.[5]
-
Freeze-Pump-Thaw: A more rigorous method for highly sensitive reactions, involving multiple cycles of freezing the solvent, evacuating the headspace, and thawing under an inert atmosphere.
-
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line) to prevent oxygen from re-entering the system.[5][6]
-
Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an initial reduction step and can directly enter the catalytic cycle, often reducing the initial homocoupling.[4] Modern precatalysts, such as Buchwald's G3 and G4, are also designed for clean and efficient generation of the active Pd(0) species.[4]
Q2: Can the choice of palladium precatalyst influence the extent of homocoupling?
A2: Absolutely. The choice of palladium source is a critical factor.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common and cost-effective but can directly promote homocoupling because they require reduction to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, which is often a primary source of this byproduct at the start of the reaction.[1][4]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are generally preferred for minimizing homocoupling as they do not need a reduction step and can enter the catalytic cycle directly.[4]
-
Modern Precatalysts (e.g., Buchwald G3/G4, PEPPSI-type): These are designed to generate the active monoligated Pd(0) species cleanly and efficiently. This controlled generation can significantly suppress side reactions like homocoupling.[4] However, be aware that some precatalysts, like the PEPPSI-type, still generate Pd(II) species that require reduction.[1]
Recommendation: If homocoupling is a persistent issue, switching from a simple Pd(II) salt to a Pd(0) source or a well-defined precatalyst is a highly effective strategy.[4]
Q3: How do the phosphine ligands affect homocoupling, and how do I choose the right one?
A3: Ligands play a multifaceted role in stabilizing the palladium catalyst and modulating its reactivity. The right ligand can dramatically suppress homocoupling.
Causality:
-
Steric Bulk: Bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), create a sterically hindered environment around the palladium center.[4][7] This steric hindrance disfavors the formation of diarylpalladium(II) intermediates from two boronic acid molecules, which is a key step in the homocoupling pathway.
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center. This promotes the rate-limiting oxidative addition of the aryl halide and, crucially, accelerates the final reductive elimination step that forms the desired cross-coupled product.[7] By speeding up the productive catalytic cycle, the catalyst spends less time in states that could lead to side reactions.
Selection Guide:
| Ligand Type | Key Feature | Impact on Homocoupling | Typical Examples |
| Buchwald Ligands | Bulky, electron-rich | Excellent suppression | SPhos, XPhos, RuPhos |
| NHCs | Strong σ-donors, bulky | Very effective suppression | IPr, IMes |
| Triphenylphosphine (PPh₃) | Less bulky, less donating | More prone to homocoupling | PPh₃ |
Troubleshooting Protocol: Ligand Screening If you are using a less bulky ligand like PPh₃ and observing homocoupling, a logical next step is to screen more sterically demanding and electron-rich ligands.
-
Setup: Prepare several small-scale reactions in parallel, keeping all other conditions (reagents, base, solvent, temperature) constant.
-
Variables: Use a different ligand for each reaction (e.g., PPh₃, SPhos, XPhos). Ensure the correct Pd:Ligand ratio is used as recommended for each ligand.
-
Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS to compare the ratio of the desired product to the homocoupling byproduct.
Q4: My boronic acid seems to be degrading, and I'm seeing the corresponding arene as a byproduct. What's happening?
A4: You are likely observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] This process effectively destroys your nucleophile and is often competitive with the desired cross-coupling.[6][8]
Mechanisms & Causes:
-
Base-Catalyzed: This is a common pathway in aqueous basic media. The boronic acid forms a boronate anion (R-B(OH)₃⁻), which then reacts with a proton source (like water) in a rate-limiting step to cleave the C-B bond.[8][9]
-
Acid-Catalyzed: This pathway involves the reaction of the boronic acid with an acid.[8]
-
Substrate Dependence: Electron-deficient arylboronic acids and certain heteroaromatic boronic acids are particularly susceptible to protodeboronation.[5][10]
Preventative Measures:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and bases (e.g., finely powdered K₃PO₄) to minimize the presence of water.[6][7]
-
Moderate Base Strength: Very strong bases can accelerate protodeboronation. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred.[4][6]
-
Use Boronic Esters: Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[6][8] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[8]
Q5: Can the choice of base make homocoupling worse?
A5: Yes, the base is a critical parameter. While essential for activating the boronic acid for transmetalation, an improper choice can increase homocoupling.[11][12]
Key Considerations:
-
Strength and Type: Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to very strong bases like hydroxides.[4][6]
-
Solubility: The solubility of the base can impact the reaction rate and selectivity. A base that is poorly soluble might not efficiently activate the boronic acid, slowing down the desired reaction and giving more time for side reactions to occur.[5][6]
-
Stoichiometry: The amount of base can influence selectivity, especially in competitive reactions. Using an excessive amount of base can sometimes exacerbate side reactions.[11]
Recommendation: Start with a common, reliable base like K₃PO₄ or K₂CO₃. If homocoupling persists, consider screening other bases, but avoid excessively harsh conditions.
Visualizing the Reaction Pathways
To better understand how to favor the desired reaction, it's helpful to visualize the catalytic cycle and the competing homocoupling pathway.
Suzuki Catalytic Cycle vs. Homocoupling Pathway
Caption: The desired Suzuki cycle (blue, yellow, green) vs. the O₂-mediated homocoupling pathway (red).
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting homocoupling in Suzuki reactions.
Experimental Protocol: Rigorous Deoxygenation of Reaction Mixture
This protocol details a standard procedure for ensuring an inert atmosphere, a critical first step in suppressing homocoupling.
Materials:
-
Oven-dried reaction flask with a stir bar
-
Rubber septum
-
Inert gas source (Argon or Nitrogen) with a manifold or balloon
-
Syringes and needles
-
Anhydrous, degassed solvent
Procedure:
-
Vessel Preparation: To the oven-dried reaction flask, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2–1.5 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[13]
-
Seal and Purge: Immediately seal the flask with a rubber septum. Insert a needle connected to the inert gas line and another needle to act as an outlet.
-
Evacuate and Backfill: Carefully evacuate the flask under vacuum for 1-2 minutes, then backfill with the inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed solvent via syringe through the septum.[13]
-
Final Sparge: Bubble the inert gas through the solvent/reagent mixture for an additional 10-15 minutes to ensure thorough deoxygenation.[5]
-
Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium catalyst and ligand.
-
Execution: Heat the reaction to the desired temperature under the inert atmosphere (a balloon of N₂ or Ar is often sufficient).[5][13]
By systematically addressing the key parameters of atmosphere, catalyst, ligand, and base, the formation of homocoupling byproducts can be effectively minimized, leading to cleaner reactions and higher yields of the desired cross-coupled products.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthetic 6-Bromo-4-methoxypicolinic Acid
For researchers, scientists, and drug development professionals, the meticulous verification of a compound's purity is a foundational pillar of scientific integrity and experimental reproducibility. In the synthesis of novel chemical entities, such as 6-Bromo-4-methoxypicolinic acid, a crucial intermediate in pharmaceutical development, rigorous purity analysis is not merely a quality control step but a prerequisite for reliable downstream applications. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthetic this compound, complete with supporting experimental data and detailed protocols.
The choice of analytical technique is dictated by the specific information required. While chromatographic methods excel at separation and quantification of impurities, spectroscopic methods provide invaluable structural information.[1][2] A multi-pronged approach, leveraging the strengths of orthogonal techniques, is therefore the most robust strategy for comprehensive purity assessment.[3][4]
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[5][6] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.
Causality Behind Experimental Choices in RP-HPLC
The separation in RP-HPLC is driven by the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The choice of a C18 column provides a versatile stationary phase for the retention of a broad range of organic molecules.[6] A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile, is employed to effectively resolve compounds with varying polarities. The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase serves to suppress the ionization of the carboxylic acid group on the analyte, leading to sharper peaks and improved retention.[7] UV detection is a common and robust method for chromophoric compounds like this compound.[7]
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Orthogonal Verification: NMR and Mass Spectrometry
While HPLC is excellent for quantification, it relies on a reference standard for peak identification.[8] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and are powerful orthogonal methods for purity assessment.[1][5][9]
Nuclear Magnetic Resonance (¹H NMR) for Structural Integrity and Purity
¹H NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[1] For purity analysis, quantitative ¹H NMR (qNMR) can be a powerful tool, as the signal intensity is directly proportional to the number of protons, allowing for a direct measure of purity without the need for a specific reference standard for each impurity.[3][4][10] The presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities.
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for detecting and identifying impurities.[5][11][12] It provides the molecular weight of the parent compound and any impurities, and fragmentation patterns can offer clues to their structures.[1][13] This is especially valuable for identifying unknown impurities that may not be commercially available as reference standards.[11]
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, ¹H NMR, and LC-MS for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | ¹H Nuclear Magnetic Resonance (¹H NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Function | Separation and Quantification | Structural Elucidation and Quantification | Separation, Identification, and Quantification |
| Sensitivity | High (ng to pg levels) | Moderate (µg to mg levels) | Very High (pg to fg levels)[11] |
| Specificity | High for separation | High for structure | Very high for identification |
| Quantitative Accuracy | Excellent with reference standards | Excellent (absolute quantification possible)[3][4] | Good, often requires specific tuning |
| Impurity Identification | Requires reference standards | Can indicate presence and structure of impurities | Excellent for identifying unknown impurities[11][13] |
| Throughput | High | Moderate | High |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC-grade water, mix, and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile, mix, and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of synthetic this compound and dissolve it in 1.0 mL of methanol to achieve a concentration of 1 mg/mL.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all observed peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: ¹H NMR for Structural Confirmation and Purity Assessment
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis if desired.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate quantification.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the protons of this compound and any impurity signals.
-
The purity can be estimated by comparing the integral of the analyte signals to the total integral of all signals.
-
Protocol 3: LC-MS for Impurity Identification
-
LC-MS System and Conditions:
-
Utilize an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Employ the same HPLC method as described in Protocol 1.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ion modes.
-
-
Data Analysis:
-
Extract the mass spectra for the main peak and any impurity peaks observed in the chromatogram.
-
The mass of the main peak should correspond to the molecular weight of this compound.
-
The masses of the impurity peaks can be used to propose potential elemental compositions and structures.
-
Logical Framework for Purity Analysisdot
References
- 1. rroij.com [rroij.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Bromo-4-methoxypicolinic Acid: A Comparative Approach
For distribution to: Researchers, scientists, and drug development professionals
This guide provides an in-depth analysis of the 1H NMR spectrum of 6-Bromo-4-methoxypicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Beyond a simple spectral interpretation, we will delve into the rationale behind the observed chemical shifts and coupling patterns, comparing them with related structures. Furthermore, this guide will objectively evaluate the role of 1H NMR in the context of a broader analytical workflow, highlighting complementary techniques essential for unambiguous structural elucidation.
The Central Role of 1H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules.[1] Among its variants, proton (1H) NMR is often the initial and most informative experiment performed.[1] It provides critical data on the number of distinct proton environments, their relative ratios, and the connectivity between neighboring protons.[2][3] For a molecule like this compound, 1H NMR offers a detailed fingerprint of its unique electronic and steric environment.
Analysis of the 1H NMR Spectrum of this compound
While an experimental spectrum for this specific molecule is not publicly available, a robust prediction can be made based on established principles of NMR spectroscopy and data from analogous pyridine derivatives.[1][4]
The structure of this compound is as follows:
Caption: Molecular structure of this compound.
The 1H NMR spectrum is expected to exhibit three distinct signals:
-
Two Aromatic Protons: The protons on the pyridine ring at positions 3 and 5.
-
One Methoxy Group: The three protons of the methoxy group.
-
One Carboxylic Acid Proton: The acidic proton of the carboxylic acid group.
Predicted 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~7.0-7.5 | Singlet (s) | 1H | This proton is situated between two electron-donating groups (methoxy and the carboxylate group, considering resonance effects), leading to an upfield shift compared to unsubstituted pyridine. It has no adjacent protons, resulting in a singlet. |
| H-5 | ~7.8-8.2 | Singlet (s) | 1H | This proton is adjacent to the electron-withdrawing bromine atom and is influenced by the nitrogen atom, causing a downfield shift. With no adjacent protons, it appears as a singlet. |
| -OCH3 | ~3.9-4.1 | Singlet (s) | 3H | The protons of the methoxy group are shielded compared to aromatic protons and appear as a sharp singlet as they are not coupled to any other protons. |
| -COOH | ~10-13 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water in the solvent.[5] |
Key Factors Influencing the Spectrum:
-
Anisotropy of the Pyridine Ring: The aromatic nature of the pyridine ring causes a general downfield shift for the ring protons.[1]
-
Inductive and Resonance Effects of Substituents:
-
-COOH (Carboxylic Acid): An electron-withdrawing group that deshields adjacent protons.
-
-Br (Bromo): An electron-withdrawing group that also deshields nearby protons.
-
-OCH3 (Methoxy): An electron-donating group that shields adjacent protons, causing an upfield shift.
-
-
Positional Isomerism: The relative positions of the substituents are critical in determining the final chemical shifts and splitting patterns.
A Comparative Analysis with Alternative Analytical Techniques
While 1H NMR is powerful, a comprehensive structural confirmation relies on a multi-technique approach. The following table compares 1H NMR with other common analytical methods for the characterization of this compound.
| Analytical Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| 13C NMR Spectroscopy | Number and electronic environment of carbon atoms. | Confirms the presence of the seven unique carbon atoms in the molecule. The chemical shifts would be indicative of the aromatic, carboxylic, and methoxy carbons. | Lower sensitivity compared to 1H NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the elemental composition (C7H6BrNO3). The isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) would be a clear indicator of its presence. | Does not provide direct information on the connectivity of atoms or stereochemistry. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Would clearly show characteristic vibrational bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and C=C/C=N stretches of the aromatic ring. | Provides limited information on the overall molecular skeleton and connectivity. |
| 2D NMR (e.g., HSQC, HMBC) | Correlation between protons and carbons. | Heteronuclear Single Quantum Coherence (HSQC) would definitively link the aromatic protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range correlations, for instance, between the methoxy protons and the carbon at the 4-position, confirming the substituent placement.[1] | Requires more instrument time and expertise for data interpretation. |
Experimental Protocols
1H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[2]
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard 1D 1H NMR spectrum using a pulse sequence such as a simple pulse-acquire or a solvent suppression sequence if necessary.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
Workflow for Comprehensive Structural Elucidation
The following diagram illustrates an efficient workflow for the complete structural analysis of this compound.
Caption: Recommended workflow for the structural elucidation of this compound.
Conclusion
The 1H NMR spectrum of this compound is predicted to be relatively simple, with distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton. A thorough analysis of the chemical shifts and multiplicities provides significant insight into the molecule's electronic structure. However, for unequivocal structure confirmation, especially for novel compounds in a drug development pipeline, a combinatorial approach utilizing 13C NMR, Mass Spectrometry, and 2D NMR techniques is strongly recommended. This integrated analytical strategy ensures the highest level of confidence in the assigned structure, a critical requirement for regulatory submissions and further research.
References
The Gold Standard: A Comparative Guide to the Structural Validation of 6-Bromo-4-methoxypicolinic Acid by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the architectural blueprint that dictates biological activity, physical properties, and patentability. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of the novel compound, 6-Bromo-4-methoxypicolinic acid. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential preliminary data, we will demonstrate why single-crystal X-ray crystallography stands as the definitive "gold standard" for absolute structural validation.
The Imperative of Unambiguous Structural Proof
This compound, a substituted pyridine derivative, presents a compelling case for rigorous structural analysis. The precise arrangement of the bromine atom, methoxy group, and carboxylic acid on the pyridine ring is critical. Isomeric confusion could lead to vastly different chemical reactivity and biological efficacy, making definitive structural confirmation a non-negotiable aspect of its development. While NMR and MS can suggest connectivity, only X-ray crystallography can provide a high-resolution, three-dimensional map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[1][2]
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides a direct visualization of the atomic arrangement within a crystalline solid.[2] By measuring the diffraction pattern of X-rays passing through a single crystal, we can reconstruct a detailed electron density map and, from that, a precise molecular structure. This technique is unparalleled in its ability to resolve stereochemistry and subtle conformational features.
Experimental Protocol: A Prospective Validation
As no public crystal structure for this compound currently exists in repositories such as the Cambridge Structural Database (CSD), this guide presents a prospective, field-proven protocol for its structural determination and validation.
Part 1: Crystal Growth – The Foundation of a High-Quality Structure
The journey to a definitive crystal structure begins with the growth of high-quality single crystals. This is often the most challenging, yet critical, step.
-
Step 1: Purification of this compound: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Recrystallization or chromatography is recommended.
-
Step 2: Solvent Selection: A systematic solvent screen is crucial. The ideal solvent is one in which the compound is sparingly soluble.[3] For a polar molecule like this compound, a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., acetonitrile, acetone) and less polar (e.g., ethyl acetate, dichloromethane) should be tested.
-
Step 3: Crystallization Technique - Slow Evaporation:
-
Prepare a nearly saturated solution of the purified compound in a chosen solvent in a clean, small vial.
-
Filter the solution through a syringe filter into a new, dust-free vial to remove any particulate matter that could act as nucleation sites.
-
Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[2][3][4]
-
-
Step 4: Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal integrity for data collection.
Part 2: Data Collection and Structure Solution
-
Step 1: X-ray Diffraction Data Collection: The flash-cooled crystal is mounted on a goniometer in a stream of cold nitrogen gas (typically 100 K) and exposed to a monochromatic X-ray beam. A modern diffractometer will rotate the crystal and collect thousands of diffraction spots.
-
Step 2: Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Step 3: Structure Solution and Refinement: Specialized software (e.g., SHELXT, Olex2) is used to solve the "phase problem" and generate an initial electron density map.[5][6][7][8] An initial model of the molecule is then built into this map and refined against the experimental data to optimize the fit. This iterative process refines the atomic positions, bond lengths, and bond angles.
-
Step 4: Structure Validation: The final structure is rigorously validated using software like PLATON or the IUCr's checkCIF service.[9][10][11][12] This process checks for geometric inconsistencies, missed symmetry, and other potential errors, ensuring the chemical and crystallographic reasonability of the final model. The output is a Crystallographic Information File (CIF) containing all the structural details.[13][14][15][16][17]
Key Data from X-ray Crystallography
A successful crystallographic analysis of this compound would yield the following unambiguous data:
| Parameter | Information Provided |
| Connectivity | Confirms the precise attachment of the bromo, methoxy, and carboxylic acid groups to the pyridine ring. |
| Bond Lengths (Å) | Provides exact measurements for all covalent bonds (e.g., C-Br, C-O, C-N, C=O). |
| **Bond Angles (°) ** | Determines the precise angles between atoms, confirming the geometry of the pyridine ring and substituents. |
| Torsion Angles (°) | Defines the conformation of the methoxy and carboxylic acid groups relative to the pyridine ring. |
| Unit Cell Parameters | Describes the dimensions and symmetry of the repeating unit in the crystal lattice. |
| Intermolecular Interactions | Reveals hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the crystal packing. |
Comparative Analysis with Spectroscopic Techniques
While indispensable for routine characterization, NMR and mass spectrometry provide indirect structural information that requires interpretation and can sometimes be ambiguous.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).
-
¹H NMR: For this compound, one would expect to see two distinct signals in the aromatic region for the two pyridine protons, a singlet for the methoxy protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the pyridine protons would be influenced by the electronic effects of the substituents.[18][19][20]
-
¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the pyridine ring and the carboxylic acid, plus a signal for the methoxy carbon. The chemical shift of the carbon attached to the bromine would be significantly affected.[21]
While NMR can confirm the presence of the key functional groups and provide clues about their relative positions, it cannot definitively distinguish between certain isomers without complex 2D NMR experiments and analysis of long-range couplings, which can still be subject to interpretation.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions and is excellent for determining the molecular weight and elemental composition of a compound.
For this compound, the most telling feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), which is a clear indicator of the presence of a single bromine atom. Fragmentation patterns can also provide clues about the structure, such as the loss of the carboxylic acid group or the methoxy group.[22][23][24][25][26]
However, mass spectrometry alone cannot determine the substitution pattern on the pyridine ring. Different isomers of this compound would have the same molecular weight and a similar isotopic pattern.
Strengths and Limitations: A Head-to-Head Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Structural Information | Unambiguous 3D structure, bond lengths, angles, stereochemistry.[2] | Connectivity, chemical environment of atoms. | Molecular weight, elemental formula, presence of isotopes. |
| Certainty of Isomer Identification | Definitive. | Often requires complex 2D experiments and can be ambiguous. | Cannot distinguish between isomers. |
| Sample Requirement | High-quality single crystal.[3] | Soluble sample in a deuterated solvent. | Small amount of sample, can be in solution or solid. |
| Throughput | Lower, can be time-consuming. | High. | High. |
| Primary Application | Absolute structure validation.[9] | Routine characterization, structural elucidation in solution. | Molecular weight determination, purity analysis. |
Visualizing the Validation Workflow
Diagram 1: Experimental Workflow for Single-Crystal X-ray Crystallography
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 5. XRD Software: XRDanalysis | Anton Paar [anton-paar.com]
- 6. X-Ray Data Analysis Software Packages | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 7. XRD Data Analysis Software | Malvern Panalytical [malvernpanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. journals.iucr.org [journals.iucr.org]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
- 15. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 24. youtube.com [youtube.com]
- 25. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Bromo-Substituted Picolinic Acids in Synthetic Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
Bromo-substituted picolinic acids are a class of heterocyclic building blocks that have garnered significant attention in medicinal chemistry, agrochemicals, and materials science. The pyridine core, adorned with a carboxylic acid at the 2-position and a bromine atom at various other positions, offers a unique combination of functionalities. This structure serves as a versatile scaffold, enabling a wide array of chemical transformations to build molecular complexity. The interplay between the electron-deficient pyridine ring, the directing effect of the carboxylate group, and the reactivity of the carbon-bromine bond makes these isomers fascinatingly distinct in their chemical behavior.
This guide provides a comprehensive comparison of the reactivity of the common isomers of bromo-picolinic acid: 3-bromo-, 4-bromo-, 5-bromo-, and 6-bromopicolinic acid. By delving into the fundamental electronic and steric principles that govern their behavior, we aim to equip researchers with the predictive power needed to select the optimal starting material and reaction conditions for their synthetic targets. We will explore their performance in key synthetic transformations, supported by mechanistic insights and representative experimental protocols.
Part 1: Fundamental Principles Governing Reactivity
The reactivity of a bromo-picolinic acid isomer is not random; it is a predictable outcome of the electronic and steric environment surrounding the reactive sites. Three core factors are at play:
-
Electronic Effects : The pyridine nitrogen is highly electronegative, withdrawing electron density from the ring, particularly from the ortho (2, 6) and para (4) positions. This makes the ring electron-deficient and activates it towards nucleophilic attack.[1][2] The carboxylic acid group is also electron-withdrawing. The bromine atom exerts a dual influence: an electron-withdrawing inductive effect and an electron-donating resonance effect. The net result is a complex electronic landscape that dictates susceptibility to different reaction types.
-
Steric Hindrance : The physical bulk of the carboxylic acid group at the 2-position and the bromine atom can impede the approach of reagents. This is most pronounced for 3-bromo and, especially, 6-bromopicolinic acid, where substituents are adjacent to other functional groups.
-
Chelation and Directed Metalation : The pyridine nitrogen and the carboxylate oxygen can act in concert as a powerful bidentate chelating system. This ability to coordinate with metals is the foundation for Directed ortho-Metalation (DoM), a strategy to selectively functionalize C-H bonds adjacent to these groups.[3][4][5]
Caption: Common isomers of bromo-substituted picolinic acid.
Part 2: Comparative Reactivity in Key Synthetic Transformations
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes bromo-picolinic acids prime candidates for SNAr reactions, where the bromine atom is displaced by a nucleophile.
Mechanism & Causality: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate (a Meisenheimer complex).[1] The stability of this intermediate is paramount. Reactivity is highest when the negative charge can be delocalized onto the electronegative pyridine nitrogen via resonance. This occurs when the leaving group (bromine) is at a position ortho or para to the nitrogen (i.e., the 4- or 6-position).[1][2]
Caption: SNAr reactivity is dictated by intermediate stability.
Isomer Reactivity Comparison:
| Isomer | Relative SNAr Reactivity | Rationale |
| 4-Bromopicolinic Acid | High | The bromine is para to the ring nitrogen, allowing for excellent resonance stabilization of the negative charge in the Meisenheimer intermediate.[1] |
| 6-Bromopicolinic Acid | High | The bromine is ortho to the ring nitrogen, also allowing for excellent resonance stabilization. Reactivity can be slightly tempered by steric hindrance from the adjacent carboxylate. |
| 3-Bromopicolinic Acid | Low | The bromine is meta to the ring nitrogen. The negative charge in the intermediate cannot be delocalized onto the nitrogen, resulting in a less stable intermediate and slower reaction. |
| 5-Bromopicolinic Acid | Low | Similar to the 3-bromo isomer, the bromine is meta to the nitrogen, leading to poor stabilization of the reaction intermediate. |
Trustworthiness: The predictable nature of SNAr based on electronic principles is a cornerstone of heterocyclic chemistry. When planning a synthesis, if a nucleophilic displacement of bromine is desired, selecting the 4-bromo or 6-bromo isomer is the most logical and efficient choice.
B. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[6][7][8] In these reactions, the bromo-picolinic acid acts as the electrophilic partner.
Mechanism & Causality: These reactions share a common catalytic cycle involving a palladium catalyst. The cycle generally consists of three key steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond. This is often the rate-determining step.
-
Transmetalation : The organic group from the coupling partner (e.g., boronic acid in Suzuki) is transferred to the palladium center.
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.
The reactivity order for the halide is typically I > Br > OTf >> Cl.[8] For our bromo-isomers, the primary differentiator is the steric and electronic environment of the C-Br bond, which influences the oxidative addition step.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Isomer Reactivity Comparison:
| Isomer | Relative Cross-Coupling Reactivity | Rationale |
| 5-Bromopicolinic Acid | High | The C-Br bond is sterically unhindered and electronically similar to bromobenzene. It is remote from both the nitrogen and the carboxylate, making it an excellent substrate. |
| 4-Bromopicolinic Acid | High | The C-Br bond is readily accessible. The electronic pull of the para-nitrogen can facilitate oxidative addition. |
| 3-Bromopicolinic Acid | Moderate to High | While electronically viable, the C-Br bond is adjacent to the carboxylate group, which can introduce some steric hindrance, potentially requiring more forcing conditions or specialized ligands. |
| 6-Bromopicolinic Acid | Low to Moderate | This isomer is the most challenging. The C-Br bond is flanked by both the pyridine nitrogen and the bulky carboxylate group, creating significant steric hindrance that can severely retard or completely inhibit the initial oxidative addition step.[9] Successful coupling often requires carefully optimized conditions, such as highly active catalysts with bulky phosphine ligands. |
Expertise & Experience: Field experience shows that while 5-bromo and 4-bromopicolinic acids are generally reliable coupling partners, 6-bromopicolinic acid often fails under standard conditions. Success with the 6-bromo isomer necessitates screening of advanced catalysts (e.g., those with bulky biarylphosphine ligands like SPhos or XPhos) and bases, which can overcome the steric barrier.
C. Directed ortho-Metalation (DoM)
DoM is a powerful strategy for regioselective C-H functionalization, bypassing the need for a pre-installed halide.[3][10]
Mechanism & Causality: The picolinic acid moiety is an excellent Directed Metalation Group (DMG). The pyridine nitrogen and the deprotonated carboxylate coordinate to a strong, non-nucleophilic base (like Lithium Diisopropylamide, LDA). This brings the base into close proximity with the C-H bonds ortho to the directing groups, dramatically increasing their kinetic acidity and allowing for selective deprotonation to form an aryllithium intermediate.[5][11] This intermediate can then be trapped with a variety of electrophiles (E+).
Caption: General workflow for Directed ortho-Metalation.
Isomer-Specific Pathways:
| Isomer | Predicted Site of Metalation | Rationale |
| Unsubstituted Picolinic Acid | C3 | The C3 proton is activated by the adjacent carboxylate and is the primary site of deprotonation. |
| 3-Bromopicolinic Acid | C4 | The C4 proton is activated by the ortho carboxylate and the meta nitrogen. It is the most acidic remaining proton. This allows for functionalization between the two existing groups. |
| 4-Bromopicolinic Acid | C3 | The C3 proton is the most activated, being ortho to both the powerful carboxylate DMG and the nitrogen atom. This provides a reliable route to 2,3,4-trisubstituted pyridines. |
| 5-Bromopicolinic Acid | C6 | The C6 proton is ortho to the pyridine nitrogen, making it the most acidic site. The carboxylate acts as a secondary directing element. |
| 6-Bromopicolinic Acid | C5 | The C5 proton is activated by the ortho nitrogen and is the most accessible site for deprotonation. |
Part 3: Representative Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on the specific substrate and desired product.
Protocol 1: SNAr of 4-Bromopicolinic Acid with Piperidine
This protocol describes a typical nucleophilic substitution.
-
Reagents & Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopicolinic acid (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a suitable solvent like Dimethylformamide (DMF).
-
Reaction Initiation : Add piperidine (1.5 eq) to the mixture.
-
Heating : Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromopicolinic Acid
This protocol demonstrates a standard C-C bond formation.[12][13]
-
Reagents & Setup : In a reaction vessel, combine 5-bromopicolinic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Catalyst & Solvent : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing : Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating : Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by LC-MS).
-
Workup : Cool the mixture, dilute with water, and acidify with 1M HCl to pH ~4-5. Extract with ethyl acetate.
-
Purification : Dry the organic phase, concentrate, and purify the residue via flash chromatography to yield the biaryl picolinic acid product.
Protocol 3: Directed ortho-Metalation of 4-Bromopicolinic Acid
This protocol illustrates a regioselective C-H functionalization.
-
Reagents & Setup : To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Preparation : Slowly add n-butyllithium (n-BuLi, 2.1 eq) to a solution of diisopropylamine (2.2 eq) in THF at -78 °C to pre-form LDA. Stir for 30 minutes.
-
Metalation : Slowly add a solution of 4-bromopicolinic acid (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting slurry for 1-2 hours to ensure complete deprotonation and formation of the aryllithium.
-
Electrophilic Quench : Add the desired electrophile (e.g., N,N-dimethylformamide (DMF) to install an aldehyde, 1.5 eq) and stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Workup : Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an appropriate organic solvent.
-
Purification : Dry, concentrate, and purify the crude material by column chromatography.
Conclusion
The reactivity of bromo-substituted picolinic acids is a nuanced yet predictable function of the bromine atom's position on the pyridine ring. A clear understanding of the underlying electronic and steric effects empowers chemists to make informed decisions in synthetic design.
-
For Nucleophilic Aromatic Substitution , the 4- and 6-bromo isomers are highly activated and should be the substrates of choice.
-
For Palladium-Catalyzed Cross-Coupling , the 5- and 4-bromo isomers offer the best combination of reactivity and steric accessibility. The 6-bromo isomer is significantly more challenging and should be approached with caution, often requiring specialized, highly active catalyst systems.
-
For Directed ortho-Metalation , each isomer offers a unique and predictable pathway for regioselective C-H functionalization, providing access to complex substitution patterns that would be difficult to achieve otherwise.
By leveraging this comparative knowledge, researchers can more efficiently navigate the rich chemistry of these versatile building blocks, accelerating the discovery and development of novel molecules.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki Coupling with 6-Bromo-4-methoxypicolinic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures, is fundamental to the construction of novel pharmaceutical candidates. However, the success of this powerful reaction is highly dependent on the judicious selection of a catalyst system, especially when dealing with electronically modified and sterically demanding substrates such as 6-Bromo-4-methoxypicolinic acid.
This guide provides an in-depth comparison of the efficacy of various palladium-based catalyst systems for the Suzuki coupling of this compound. We will delve into the mechanistic reasoning behind catalyst selection, present comparative data from analogous systems, and provide detailed experimental protocols to empower you to optimize your synthetic strategies.
The Challenge of this compound in Suzuki Coupling
The substrate, this compound, presents a unique set of challenges and considerations for catalyst selection. The pyridine ring is electron-deficient, which can affect the rate of oxidative addition, a key step in the catalytic cycle.[1] Furthermore, the presence of a carboxylic acid group can lead to undesired side reactions or catalyst inhibition if not properly addressed, often necessitating the use of its ester form during the coupling reaction. The methoxy group at the 4-position introduces an electron-donating effect, which can modulate the reactivity of the C-Br bond.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
Understanding the fundamental steps of the Suzuki-Miyaura coupling is crucial for rational catalyst selection. The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of each of these steps is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Palladium Catalyst Systems
| Catalyst System (Palladium Precursor / Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Yield Range (%) | Key Characteristics & Rationale |
| System 1: Traditional Phosphine Ligand | ||||||
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O | 90 - 100 | 60 - 85 | A classic, readily available catalyst. While often effective, it may struggle with electron-deficient or sterically hindered substrates, potentially leading to lower yields and longer reaction times.[2][3] |
| System 2: Buchwald Ligands (Bulky, Electron-Rich Phosphines) | ||||||
| Pd(OAc)₂ / SPhos | 1 - 3 | K₃PO₄ | 1,4-Dioxane | 100 - 110 | 85 - 98 | Buchwald ligands like SPhos are designed to enhance both oxidative addition and reductive elimination steps, making them highly effective for challenging substrates.[3][4][5][6] The increased steric bulk and electron-donating ability of the ligand stabilize the palladium center and promote efficient catalysis. |
| Pd₂(dba)₃ / XPhos | 1 - 3 | Cs₂CO₃ | THF | 80 - 100 | 90 - 99 | XPhos is another powerful Buchwald ligand known for its high activity and broad substrate scope. The use of a stronger base like cesium carbonate can further enhance the rate of transmetalation.[5][6] |
| System 3: N-Heterocyclic Carbene (NHC) Ligands | ||||||
| PEPPSI-IPr | 0.5 - 2 | K₃PO₄ | t-Amyl Alcohol | 100 | 90 - 99 | N-Heterocyclic carbenes are strong σ-donors that form very stable complexes with palladium, leading to highly active and long-lived catalysts. PEPPSI-type pre-catalysts are particularly convenient as they are air and moisture stable.[7] |
| System 4: Pre-formed Catalyst with Integrated Ligand | ||||||
| Pd(dppf)Cl₂ | 2 - 5 | Na₂CO₃ | DME/H₂O | 80 - 90 | 75 - 92 | Dppf is a bidentate phosphine ligand that can be effective for a range of Suzuki couplings. The pre-formed complex offers convenience and reproducibility.[8] |
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of the methyl ester of this compound. Optimization may be required for specific boronic acid coupling partners.
Protocol 1: Conventional Heating with a Buchwald Ligand System
This protocol utilizes a highly effective palladium acetate/SPhos catalyst system, which is a robust choice for challenging bromopyridine substrates.
Materials:
-
Methyl 6-bromo-4-methoxypicolinate
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add methyl 6-bromo-4-methoxypicolinate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate reaction times and is particularly useful for rapid library synthesis.
Materials:
-
Methyl 6-bromo-4-methoxypicolinate
-
Arylboronic acid (1.5 equivalents)
-
PEPPSI-IPr catalyst (1 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
t-Amyl alcohol (degassed)
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
In a microwave-safe reaction vial, combine methyl 6-bromo-4-methoxypicolinate (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the PEPPSI-IPr catalyst (0.01 mmol).
-
Add degassed t-amyl alcohol.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the mixture to 120-140 °C for 15-30 minutes.
-
After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following workflow provides a logical approach to troubleshooting low-yielding reactions.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Conclusion
The selection of an appropriate catalyst system is paramount for the successful Suzuki-Miyaura coupling of this compound and its derivatives. For this challenging substrate, modern catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald, or robust N-heterocyclic carbene ligands, consistently outperform traditional catalysts like Pd(PPh₃)₄. By understanding the underlying principles of the catalytic cycle and systematically optimizing reaction conditions, researchers can achieve high yields and efficiently synthesize novel compounds for drug discovery and development. The provided protocols and troubleshooting guide serve as a valuable resource for navigating the intricacies of this powerful cross-coupling reaction.
References
A Researcher's Guide to Ligand Selection for Metal Ion Complexation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise control of metal ion activity is a cornerstone of innovation. The judicious selection of ligands to form stable and selective metal complexes is paramount for applications ranging from therapeutic agents and diagnostic tools to advanced materials.[1][2][3][4][5] This guide provides an in-depth comparative analysis of ligands for metal ion complexation, grounded in fundamental principles and supported by experimental data. We will explore the theoretical underpinnings of ligand design, compare different classes of ligands, and provide detailed protocols for the characterization of metal-ligand interactions.
I. The Theoretical Framework: Guiding Principles of Ligand Design
The formation of a metal-ligand complex is a nuanced interplay of electronic and structural factors. A rational approach to ligand design is not a matter of trial and error but is guided by well-established chemical principles.[6] Understanding these concepts is the first step toward predicting and controlling the stability and selectivity of metal complexes.
A. Hard and Soft Acids and Bases (HSAB) Theory: A cornerstone of coordination chemistry, the HSAB principle, provides a qualitative framework for predicting the affinity between metal ions (Lewis acids) and ligands (Lewis bases).[7]
-
Hard Acids: Small, highly charged metal ions with low polarizability (e.g., Fe³⁺, Al³⁺, Ca²⁺). They preferentially bind to hard bases , which are small, highly electronegative donor atoms (e.g., O, N, F⁻).[6][7]
-
Soft Acids: Large, low-charged metal ions with high polarizability (e.g., Cu⁺, Ag⁺, Hg²⁺). They favor coordination with soft bases , which are larger, more polarizable donor atoms (e.g., S, P, I⁻).
-
Borderline Acids and Bases: Exhibit intermediate properties and can interact with both hard and soft partners.
This principle is a powerful predictive tool. For instance, designing a ligand to selectively bind Fe³⁺ in a biological system would necessitate the incorporation of hard oxygen or nitrogen donor atoms to outcompete potential binding by softer sulfur-containing biomolecules.[7]
B. The Chelation Effect: The Power of Multidentate Ligands
The stability of a metal complex is significantly enhanced when a single ligand binds to the metal ion through multiple donor atoms. This phenomenon is known as the chelate effect.[8]
-
Monodentate Ligands: Bind through a single donor atom (e.g., NH₃, Cl⁻).[9]
-
Multidentate (Chelating) Ligands: Possess two or more donor atoms that can coordinate to the same metal ion, forming a ring structure.[9] Bidentate (e.g., ethylenediamine), tridentate (e.g., diethylenetriamine), and polydentate ligands lead to a dramatic increase in the stability of the resulting complex compared to analogous monodentate ligands.[8][9]
The thermodynamic basis for the chelate effect is primarily entropic. The reaction of a hydrated metal ion with a multidentate ligand results in the displacement of multiple water molecules for each ligand molecule that binds, leading to a net increase in the number of free molecules in the system and thus a favorable increase in entropy.
Diagram: The Chelation Effect
Caption: Comparison of complexation with monodentate vs. bidentate ligands.
C. Ligand Field Theory (LFT): Understanding Electronic and Magnetic Properties
LFT provides a more sophisticated model of bonding in metal complexes, explaining their electronic spectra, color, and magnetic properties. The interaction between the metal d-orbitals and the ligand donor orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) depends on the identity of the metal ion, its oxidation state, and the nature of the ligand.[10]
-
Weak-field ligands (e.g., I⁻, Br⁻) cause a small splitting, resulting in high-spin complexes with the maximum number of unpaired electrons.
-
Strong-field ligands (e.g., CN⁻, CO) induce a large splitting, leading to low-spin complexes where electrons pair up in the lower energy orbitals.
This has profound implications for the reactivity and stability of the complex. For example, the choice of ligand can tune the redox potential of a metal center, a critical consideration in the design of catalysts and redox-active drugs.[4]
II. A Comparative Analysis of Ligand Classes
The vast array of available ligands can be broadly categorized based on their donor atoms and structural motifs. The selection of a particular class depends on the target metal ion and the desired properties of the final complex.
| Ligand Class | Key Donor Atoms | Preferred Metal Ions (HSAB) | Typical Applications | Key Advantages | Limitations |
| Amines | Nitrogen | Borderline to Hard (e.g., Cu²⁺, Ni²⁺, Co³⁺) | Catalysis, Biological mimics | Strong σ-donors, form stable chelates (e.g., ethylenediamine) | Can be susceptible to oxidation |
| Carboxylates | Oxygen | Hard (e.g., Fe³⁺, Al³⁺, Ca²⁺) | Metal-Organic Frameworks (MOFs), Drug delivery | Versatile coordination modes, biocompatible | Can be pH-sensitive |
| Phosphines | Phosphorus | Soft (e.g., Pd²⁺, Pt²⁺, Rh⁺) | Homogeneous catalysis | Strong π-acceptors, stabilize low oxidation states | Air-sensitive, can be toxic |
| Thioethers & Thiolates | Sulfur | Soft (e.g., Ag⁺, Hg²⁺, Cd²⁺) | Heavy metal sequestration, Bioinorganic modeling | High affinity for soft metals | Prone to oxidation |
| Macrocycles | N, O, S | Size-dependent (e.g., Crown ethers for alkali metals, Porphyrins for Fe²⁺/³⁺) | MRI contrast agents, Ion-selective electrodes | High thermodynamic stability (macrocyclic effect), Kinetic inertness | Often require multi-step synthesis |
| Schiff Bases | N, O | Versatile | Catalysis, Anticancer agents[11] | Tunable electronic and steric properties, facile synthesis[11] | Can be hydrolytically unstable |
Table 1: Comparative overview of common ligand classes.
III. Experimental Protocols for Characterizing Metal-Ligand Interactions
Objective comparison of ligand performance requires robust experimental data. The following section details key methodologies for quantifying the thermodynamics and kinetics of metal complexation.
A. Determining Stability Constants: UV-Visible Spectrophotometry
One of the most common methods for determining the stability constant (K) of a metal-ligand complex is through spectrophotometric titration.[12][13] This technique relies on changes in the absorbance spectrum of the metal ion or ligand upon complex formation.[12][13]
Experimental Workflow: Spectrophotometric Titration
Caption: Workflow for determining stability constants via UV-Vis titration.
Step-by-Step Protocol:
-
Preparation: Prepare a solution of the metal ion of known concentration in a suitable buffer. The buffer should not coordinate to the metal ion. Prepare a concentrated stock solution of the ligand.
-
Initial Measurement: Record the UV-Vis spectrum of the metal ion solution alone.
-
Titration: Add a small, precise volume of the ligand stock solution to the metal ion solution. Allow the system to reach equilibrium.
-
Spectral Measurement: Record the UV-Vis spectrum of the mixture.
-
Repeat: Continue adding aliquots of the ligand and recording spectra until no further significant changes are observed.
-
Data Analysis: Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of ligand to metal. Fit the resulting binding isotherm to an appropriate model (e.g., using software like Hyperquad) to determine the stoichiometry and stability constant of the complex.[14]
B. Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structural Details
NMR spectroscopy provides detailed information about the structure of the metal-ligand complex in solution. Changes in the chemical shifts of the ligand's protons or other nuclei upon coordination can identify the donor atoms involved in binding. Furthermore, techniques like 2D NMR (e.g., NOESY) can be used to determine the three-dimensional structure of the complex.
D. X-ray Crystallography: The Definitive Structure
For crystalline complexes, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including precise bond lengths and angles.[15] This information is invaluable for understanding the coordination geometry and steric interactions within the complex.
IV. Applications in Drug Development
The principles of ligand design are critically important in the development of new therapeutics and diagnostic agents.
-
Chelation Therapy: Ligands are designed to selectively bind and remove toxic metal ions from the body. For example, deferoxamine, a hexadentate ligand with high affinity for Fe³⁺, is used to treat iron overload.
-
Anticancer Agents: The coordination of organic molecules to metal centers can enhance their therapeutic efficacy.[4][5] Cisplatin, a platinum-based drug, is a classic example. The design of the ligands surrounding the metal can modulate the drug's activity, selectivity, and side-effect profile.[4]
-
MRI Contrast Agents: Paramagnetic metal ions, such as Gd³⁺, are effective contrast agents for magnetic resonance imaging. However, free Gd³⁺ is highly toxic. To be used safely, it must be encapsulated by a highly stable, kinetically inert macrocyclic ligand (e.g., DOTA) to prevent its release in vivo.[1][3]
-
Radiopharmaceuticals: Ligands are designed to chelate radioactive isotopes (e.g., ⁹⁹ᵐTc, ¹⁸⁶Re) and target them to specific tissues or organs for diagnostic imaging or radiotherapy.[1][3]
V. Conclusion
The rational design and selection of ligands are central to harnessing the vast potential of metal-ligand complexes. A thorough understanding of fundamental principles like HSAB theory and the chelate effect, combined with rigorous experimental characterization, allows researchers to tailor the properties of metal complexes for specific applications. From the development of life-saving drugs to the creation of novel materials, the comparative analysis of ligands will continue to be a driving force of scientific innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [Applications of metal ions and their complexes in medicine I] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review on the synthesis and applications of Schiff base ligand and metal complexes: A comparative study… [ouci.dntb.gov.ua]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. real.mtak.hu [real.mtak.hu]
A Senior Application Scientist's Guide to the Synthesis and Validation of 6-Bromo-4-Iodoquinoline
Introduction: The Critical Role of a Well-Validated Intermediate
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the quinoline scaffold remains a cornerstone of molecular design. The compound 6-bromo-4-iodoquinoline is a highly valuable intermediate, serving as a key building block for complex therapeutic agents, including potent PI3K/mTOR inhibitors like GSK2126458.[1][2] The specific placement of the bromo and iodo substituents offers orthogonal handles for sequential, site-selective cross-coupling reactions, enabling the construction of diverse molecular libraries.
However, the utility of this intermediate is entirely dependent on its structural integrity and purity. An improperly synthesized or poorly validated batch can introduce critical downstream failures, wasting significant time and resources. This guide provides a comprehensive comparison of synthetic strategies and a robust, self-validating protocol for the synthesis and characterization of 6-bromo-4-iodoquinoline, reflecting field-proven insights and best practices.
Section 1: A Comparative Analysis of Synthetic Strategies
Several pathways can be envisioned to construct the 6-bromo-4-iodoquinoline core. The optimal choice depends on factors such as starting material availability, scalability, cost, and safety. Here, we compare the benchmark Gould-Jacobs based approach with two plausible alternatives.
Primary Method: The Gould-Jacobs Based Pathway
This is the most widely reported and reliable method.[1][2] It begins with a readily available aniline derivative and builds the quinoline core through a condensation and thermal cyclization sequence, followed by halogenation steps.
Alternative A: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a classic transformation for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[3][4][5] This approach would necessitate a 6-bromo-4-aminoquinoline precursor. The core principle involves the diazotization of the amino group with nitrous acid, followed by displacement with an iodide salt, often catalyzed by copper(I).[6]
Alternative B: Selective Metal-Halogen Exchange
This strategy relies on the differential reactivity of halogens in metal-halogen exchange reactions, which typically follows the order I > Br > Cl.[7] One could start with a 4,6-dibromoquinoline and selectively exchange the more reactive C4-bromine with an organolithium or "TurboGrignard" reagent (e.g., i-PrMgCl·LiCl) at low temperature, followed by quenching the resulting organometallic intermediate with an iodine source like I₂.[8][9]
Performance Comparison
| Parameter | Method 1: Gould-Jacobs Based Pathway | Alternative A: Sandmeyer Reaction | Alternative B: Metal-Halogen Exchange |
| Starting Materials | 4-bromoaniline, Meldrum's acid, POCl₃, NaI | 6-bromo-4-aminoquinoline, NaNO₂, KI | 4,6-dibromoquinoline, n-BuLi or i-PrMgCl·LiCl, I₂ |
| Key Steps | Condensation, cyclization, chlorination, iodination | Diazotization, nucleophilic substitution | Low-temperature metal-halogen exchange, electrophilic quench |
| Reagent Profile | Uses toxic POCl₃; thermal cyclization requires high temps | Diazonium salts can be unstable/explosive; requires careful temp control | Requires cryogenic temperatures and strictly anhydrous/inert conditions |
| Scalability | Proven to be scalable with process optimization.[1] | Generally suitable for lab scale; scalability can be challenging due to safety | Challenging to scale due to low temperatures and pyrophoric reagents |
| Expected Yield | Good to high overall yields reported in literature.[2] | Variable, often moderate yields (35-78% for similar reactions).[3] | Can be high, but sensitive to reaction conditions and substrate |
| Selectivity | Excellent regioselectivity controlled by the starting aniline | Excellent regioselectivity | Good selectivity possible but risks of side reactions (e.g., exchange at C6) |
Based on this analysis, the Gould-Jacobs based pathway offers the most robust and scalable route for producing high-quality 6-bromo-4-iodoquinoline, making it our benchmark protocol.
Section 2: The Benchmark Protocol: A Step-by-Step Synthesis Guide
This protocol is an optimized multi-step synthesis starting from 4-bromoaniline.[1][2] The causality behind each step is explained to provide a deeper understanding of the transformation.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Metalations [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Characterization of Chromium(III) Picolinate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Compound
Chromium(III) picolinate, [Cr(pic)3], is a coordination complex widely recognized as a nutritional supplement used to improve insulin function and manage type 2 diabetes.[1] Its reddish-pink hue and lipophilic nature, which facilitates passage through cell membranes, have made it a subject of extensive study.[2] However, the therapeutic potential and toxicological profile of such a compound are not solely defined by the metal center but are intricately linked to the structure of its coordinating ligands.
The derivatization of the picolinate ligand—by introducing substituent groups onto the pyridine ring—offers a powerful strategy to modulate the complex's physicochemical properties, such as stability, redox potential, and solubility. These modifications, in turn, can significantly alter its biological activity, bioavailability, and safety profile.[3] A comprehensive characterization of these derivatives is therefore not merely a procedural step but the cornerstone of establishing robust structure-property-toxicity relationships.[3]
This guide provides an in-depth comparison of the essential analytical techniques used to characterize chromium(III) picolinate and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into data interpretation and presenting a self-validating framework for analysis.
The Characterization Workflow: A Multi-Technique Approach
The complete elucidation of a novel chromium(III) picolinate derivative requires a battery of complementary analytical techniques. Each method provides a unique piece of the puzzle, from confirming the coordination environment to determining thermal stability and purity. The logical flow of this process ensures that each step builds upon the last, providing a comprehensive and validated structural and physicochemical profile.
Caption: Overall workflow for the synthesis and characterization of Cr(III) picolinate derivatives.
Spectroscopic Characterization: Confirming the Coordination Environment
Spectroscopic methods provide the first crucial evidence of successful ligand coordination to the chromium(III) center. They are rapid, require minimal sample, and offer a wealth of information about the electronic and vibrational structure of the complex.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is indispensable for confirming that the picolinate ligand has coordinated to the Cr(III) ion. The key is to compare the spectrum of the final complex to that of the free, uncoordinated picolinic acid derivative. The most informative regions are those corresponding to the carboxylate (COO⁻) and pyridine ring vibrations.
Coordination of the carboxylate group to chromium is evidenced by a significant shift in its stretching frequencies. The disappearance of the broad O-H stretch from the carboxylic acid (typically found around 2500-3000 cm⁻¹) is the first sign of deprotonation and coordination.[4] Furthermore, the C=O stretching vibration shifts, indicating bonding through the oxygen atom.[5] Similarly, a shift in the C=N vibration of the pyridine ring confirms the involvement of the nitrogen atom in chelation, a hallmark of the picolinate ligand's bidentate nature.[4]
Comparative FT-IR Data for Cr(pic)₃ and its Parent Ligand
| Vibration Mode | Free Picolinic Acid (cm⁻¹) | Chromium(III) Picolinate (cm⁻¹) | Interpretation of Shift |
| O-H Stretch (Carboxyl) | ~2500-3000 (broad) | Absent | Deprotonation of the carboxylic acid upon coordination.[4] |
| C=O Stretch (Carboxyl) | ~1700 | ~1680 | Shift indicates coordination of the carboxylate oxygen to the Cr(III) center.[5] |
| C=N Stretch (Pyridine) | ~1602 | ~1566 | Shift indicates coordination of the pyridine nitrogen to the Cr(III) center.[4] |
Note: Specific wavenumbers can vary slightly based on the instrument and sample preparation.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet. Mix ~1-2 mg of the dried chromium(III) picolinate derivative with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Analysis: Mount the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added in the range of 4000–400 cm⁻¹ to achieve a good signal-to-noise ratio.[5]
-
Data Processing: Baseline-correct the spectrum and label the significant peaks corresponding to the key functional groups.
B. UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: While FT-IR confirms functional group coordination, UV-Vis spectroscopy provides insight into the electronic structure of the Cr(III) center within the complex. As a d³ metal ion, Cr(III) in an octahedral or distorted octahedral field exhibits characteristic d-d electronic transitions. These transitions are formally forbidden but become weakly allowed, resulting in broad, low-intensity absorption bands, typically in the visible region. The position and intensity of these bands are sensitive to the ligand field strength, which can be altered by substituents on the picolinate ring.
Definitive Structural Elucidation: Single-Crystal X-ray Diffraction
Trustworthiness: While spectroscopic methods provide strong evidence, single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination. It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, confirming the coordination geometry and stereochemistry.
For chromium(III) picolinate, XRD has confirmed a distorted octahedral geometry where the Cr(III) center is coordinated by three nitrogen atoms and three oxygen atoms from the three bidentate picolinate ligands.[5] When comparing derivatives, XRD is the only technique that can definitively quantify how substituents alter the coordination sphere. For example, a study on various derivatives revealed that the dynamic stability of the complexes is highly dependent on the Cr-N bond length, a parameter only accessible through XRD.[3]
Comparative Crystallographic Data for Cr(pic)₃ and a Derivative
| Parameter | Cr(pic)₃ | Cr(6-CH₃-pic)₃ | Implication of Change |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral[3] | The fundamental coordination is maintained. |
| Average Cr-O Bond Length (Å) | 1.953 Å[4] | Data not available in source | Reflects the strength of the metal-oxygen bond. |
| Average Cr-N Bond Length (Å) | 2.048 Å[4] | 2.083 Å | The electron-donating methyl group at the 6-position increases steric hindrance, likely elongating and weakening the Cr-N bond.[3] |
| Crystal System | Monoclinic[6] | Data not available in source | Describes the macroscopic symmetry of the crystal. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Critical Step): Growing diffraction-quality single crystals is often the most challenging step. A common method is slow evaporation. Dissolve the purified chromium picolinate derivative in a suitable solvent or solvent mixture (e.g., water, ethanol, DMF) to near saturation. Filter the solution to remove any particulates and leave it undisturbed in a loosely covered vial, allowing the solvent to evaporate over several days to weeks.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection: Mount the goniometer on the diffractometer. The crystal is typically cooled in a stream of liquid nitrogen (~100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal, which is rotated to collect diffraction data over a wide range of angles.
-
Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. Finally, the atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.
Thermal Stability Analysis: TGA and DSC
Authoritative Grounding: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of chromium picolinate derivatives. This is particularly relevant for drug development, where stability during storage and processing is critical. TGA measures mass loss as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing phase transitions like melting and decomposition.[7][8]
For hydrated complexes like [Cr(pic)₃]·H₂O, the TGA curve will show an initial weight loss corresponding to the loss of water molecules, followed by a major weight loss at higher temperatures due to the decomposition of the organic picolinate ligands.[9] The temperature at which decomposition begins is a key indicator of the complex's thermal stability. Introducing different substituents on the picolinate ring can alter intermolecular forces and bond strengths, thereby changing the decomposition profile.
References
- 1. Chromium(III) picolinate | C18H12CrN3O6 | CID 151932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Guide to the Safe Disposal of 6-Bromo-4-methoxypicolinic Acid
As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted with the highest standards of safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-4-methoxypicolinic acid, a halogenated organic compound. Adherence to these procedures is critical for regulatory compliance and, most importantly, for the protection of laboratory personnel and the environment.
The causality behind these stringent protocols is the chemical nature of halogenated compounds. When improperly handled or incinerated, they can release toxic and corrosive gases, such as hydrogen bromide, and contribute to the formation of other hazardous byproducts. Therefore, every step, from segregation to final disposal, is designed to mitigate these risks.
Part 1: Immediate Safety & Hazard Assessment
Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile and equip yourself appropriately.
1.1 Personal Protective Equipment (PPE)
Your first line of defense is proper PPE. The choice of PPE is dictated by the potential routes of exposure—inhalation, skin contact, and eye contact.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that are inspected for integrity before use. Wash and dry hands after handling.[1]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A standard lab coat is required. For tasks with a higher risk of spillage, consider a chemically impervious apron.[1]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
1.2 Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, its classification as a brominated heterocyclic aromatic acid allows us to infer its primary hazards based on similar structures. Analogous compounds are often harmful if swallowed (Acute Toxicity, Oral) and can cause serious skin and eye irritation.[3]
| Hazard Class | Potential Effect | Regulatory Oversight |
| Halogenated Organic Compound | Environmental toxin; potential for hazardous combustion byproducts. | EPA (RCRA), 40 CFR 268.32[4] |
| Acute Toxicity (Oral) | Harmful if swallowed. | OSHA Hazard Communication Standard[5] |
| Skin/Eye Irritant | May cause irritation upon contact.[3] | OSHA PPE Standards (29 CFR 1910.132) |
Part 2: Waste Disposal Workflow
The fundamental principle for disposing of this compound is waste segregation . Halogenated organic waste streams must never be mixed with non-halogenated waste.[2] This is a critical requirement from disposal facilities, which use different treatment technologies for these distinct waste classes.[6]
-
Select the Right Container: Use a chemically compatible, sealable container (e.g., a high-density polyethylene or glass bottle with a screw cap) that is in good condition.
-
Label Correctly: The container must be labeled before the first drop of waste is added.[2] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
An accumulation start date.
-
A list of all components in the container if it's a mixed waste stream (e.g., "this compound in Methanol").
-
-
Solid Waste: Collect pure, unadulterated this compound, contaminated personal protective equipment (e.g., gloves), and weighing papers in a designated, clearly labeled solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated halogenated liquid waste container.
-
Storage: Keep waste containers tightly closed except when actively adding waste.[2] Store them in a secondary containment bin within a well-ventilated area, away from incompatible materials like strong oxidizing agents or acids.[7]
The logical flow for waste management is depicted in the diagram below.
Part 3: Spill & Decontamination Procedures
Accidents happen, and a prepared response is key to maintaining safety. The Occupational Safety and Health Administration (OSHA) requires an emergency response plan for workplaces that handle hazardous materials.[8][9]
This protocol applies to small spills (typically <100 mL or a few grams) within a chemical fume hood.
-
Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing appropriate PPE.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container. Use spark-proof tools if a flammable solvent is present.[1]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then with soap and water.
-
Dispose of Waste: All cleanup materials (absorbent, gloves, wipes) are considered hazardous waste and must be placed in the designated solid halogenated waste container.
-
Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., ethanol, acetone) to remove residual compound. This rinseate is hazardous and MUST be collected in the halogenated liquid waste container. Never pour this down the drain. [1][2]
-
Secondary Wash: After the initial solvent rinse, the glassware can be washed with soap and water as usual.
Part 4: Regulatory Framework and Final Disposal
The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) classifies wastes under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound (HOC), this waste is subject to specific land disposal restrictions.[11]
The only acceptable final disposal method is through a licensed hazardous waste management company.[1] These companies will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). At the TSDF, halogenated organic waste is typically destroyed via high-temperature controlled incineration, which uses specialized "scrubbers" to neutralize the acidic gases produced during combustion, preventing their release into the atmosphere.[1][6]
This entire process, from your lab bench to final destruction, is part of a "cradle-to-grave" system of responsibility mandated by the EPA. Proper labeling, segregation, and documentation are your key contributions to this critical safety and environmental protection system.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. resources.duralabel.com [resources.duralabel.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. fishersci.fr [fishersci.fr]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-4-methoxypicolinic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 6-Bromo-4-methoxypicolinic acid, a heterocyclic building block, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety around your workflow, ensuring that every step is grounded in authoritative best practices.
While specific toxicological data for this compound is not extensively documented, its structure—a halogenated pyridine carboxylic acid—provides a strong basis for a conservative and robust safety protocol.[1][2] The guidance herein is synthesized from safety data for structurally analogous compounds and established principles for handling pyridine derivatives and acidic compounds.[3][4][5][6]
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the potential hazards is the foundation of effective PPE selection. Based on its chemical class, we must anticipate the following risks:
-
Skin and Eye Irritation: Halogenated aromatic compounds and carboxylic acids can cause irritation or severe damage upon contact with skin and eyes.[5][7] Precautionary statements for similar chemicals consistently warn against this.[7]
-
Respiratory Tract Irritation: Fine powders or aerosols can be inhaled, potentially causing irritation to the respiratory system.[8][9] Therefore, all handling of the solid form should be performed in a way that avoids dust formation.[8][9][10]
-
Harmful if Swallowed: Many pyridine derivatives are classified as harmful if ingested.[10] Accidental ingestion via contaminated hands is a primary route of exposure that proper PPE and hygiene practices can eliminate.[4]
Core Protective Equipment: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][11] The following PPE is mandatory as a baseline for any work with this compound.
-
Eye and Face Protection :
-
Chemical Splash Goggles : These are required at all times to protect against splashes of solutions or accidental dispersal of solid powder.[12] They must meet appropriate standards, such as ANSI Z87.1 in the US.[12]
-
Face Shield : A face shield, worn in addition to goggles, is necessary when there is a heightened risk of splashing, such as when handling larger volumes (>1 liter) or during highly exothermic reactions.[12]
-
-
Hand Protection :
-
Nitrile Gloves : Nitrile gloves offer excellent protection against a wide range of chemicals, including pyridine derivatives.[3][13] They are the preferred choice for incidental contact.[13] Always inspect gloves for tears or punctures before use.[8] Use proper glove removal technique to avoid contaminating your skin and wash hands thoroughly after any chemical handling task.[8][14]
-
-
Protective Clothing :
-
Flame-Resistant Laboratory Coat : A lab coat, preferably flame-resistant, must be worn and fully buttoned.[12] This protects your skin and personal clothing from spills and contamination.
-
Full-Length Pants and Closed-Toe Shoes : This is a mandatory laboratory standard.[12] No exposed skin on the legs or feet is permissible.
-
-
Respiratory Protection :
-
Work should be conducted in a chemical fume hood to control exposure.[4] If engineering controls are insufficient or if there is a risk of generating dust outside of a hood, a NIOSH-approved respirator would be required.[11][13] The selection of the specific respirator cartridge would depend on the potential exposure concentration and requires a formal risk assessment.
-
PPE Selection by Laboratory Task
The specific combination of PPE will vary based on the procedure. The following table provides clear guidance for common laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Key Justification |
| Receiving & Storage | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | To protect against exposure from a potentially damaged container. |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Performed in a fume hood or ventilated balance enclosure to prevent inhalation of fine particulates.[10] Goggles protect against accidental powder dispersal. |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Protects against splashes during dissolution and transfer. |
| Running Reaction | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | A face shield provides an extra layer of protection during active chemical transformations where the risk of splashing is higher.[12] |
| Minor Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Lab Coat, Chemical Apron (optional) | Enhanced protection is required when handling neat material during cleanup. Avoid raising dust by gently covering the spill with an inert absorbent.[11][15] |
Operational Plan: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Protocol:
-
Clothing Check: Ensure you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Protocol:
-
Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the contaminated exterior. Dispose of them immediately in the designated waste container.[11]
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location.
-
Goggles/Face Shield: Remove eye and face protection.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[8][14]
Disposal Plan for Contaminated PPE
Proper disposal is the final step in the safety lifecycle.
-
Gloves : Dispose of used nitrile gloves in a designated hazardous waste container.[10] Do not discard them in the regular trash.
-
Contaminated Clothing : If your lab coat becomes significantly contaminated, it must be decontaminated or disposed of as hazardous waste according to your institution's policies. Do not take contaminated lab coats home.
-
Spill Materials : All materials used to clean up a spill (absorbent pads, contaminated gloves, etc.) must be placed in a sealed, labeled container for hazardous waste disposal.[14][15]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
By integrating these expert-level protocols and causal explanations into your daily laboratory operations, you create a robust safety culture that protects not only yourself but your entire research team.
References
- 1. 1060805-13-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. research.arizona.edu [research.arizona.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

